Product packaging for 5-m-Tolyl-2H-pyrazol-3-ylamine(Cat. No.:CAS No. 80568-96-3)

5-m-Tolyl-2H-pyrazol-3-ylamine

Cat. No.: B346378
CAS No.: 80568-96-3
M. Wt: 173.21g/mol
InChI Key: KRRSPSCILJPKSA-UHFFFAOYSA-N
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Description

5-m-Tolyl-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B346378 5-m-Tolyl-2H-pyrazol-3-ylamine CAS No. 80568-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRSPSCILJPKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408621
Record name 5-m-Tolyl-2H-pyrazol-3-ylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80568-96-3
Record name 5-m-Tolyl-2H-pyrazol-3-ylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80568-96-3
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Foundational & Exploratory

An In-depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a heterocyclic organic compound belonging to the aminopyrazole class. This class of molecules is of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1][2] Aminopyrazoles serve as versatile scaffolds in the synthesis of a wide range of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and protocols relevant to research and development.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 5-(3-methylphenyl)-1H-pyrazol-3-amineN/A
Synonyms This compound, 3-(3-Methylphenyl)-1H-pyrazol-5-amine[1]
CAS Number 80568-96-3[2]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.22 g/mol [2]
Appearance Light brown powder[1]
Melting Point 73-79 °C[1]
Boiling Point Not availableN/A
Solubility Information on the solubility of this specific compound is limited. However, pyrazole derivatives often exhibit solubility in organic solvents.[4]N/A
pKa Not availableN/A

Synthesis and Characterization

The synthesis of 5-substituted-2H-pyrazol-3-ylamines typically involves the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthesis Workflow General Synthesis of 5-Aryl-2H-pyrazol-3-ylamines cluster_start Starting Materials cluster_reaction1 Claisen Condensation cluster_reaction2 Cyclization cluster_product Product Aryl_Methyl_Ketone Aryl Methyl Ketone Beta_Ketonitrile_Formation Formation of β-Ketonitrile Precursor Aryl_Methyl_Ketone->Beta_Ketonitrile_Formation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Beta_Ketonitrile_Formation Cyclization_Step Cyclization Beta_Ketonitrile_Formation->Cyclization_Step Hydrazine Hydrazine Hydrate Hydrazine->Cyclization_Step Final_Product 5-Aryl-2H-pyrazol-3-ylamine Cyclization_Step->Final_Product

Caption: General workflow for the synthesis of 5-aryl-2H-pyrazol-3-ylamines.

Experimental Protocol: Synthesis of a 5-Aryl-2H-pyrazol-3-ylamine Analog

Synthesis of 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [4]

  • A mixture of (E)-2-(benzo[d]-thiazole-2-yl)-3-(dimethylamino)acrylonitrile (0.5 g, 2 mmol), hydrazine hydrate (0.25 mL, 5 mmol), dry dioxane (20 mL), and potassium hydroxide (0.12 g, 1 mmol) as a catalyst is heated for 2 hours under TLC control.

  • After cooling, the reaction mixture is added to ice water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/DMF mixture to yield the final product.

Characterization: The synthesized compound can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

Spectral Data (Predicted and from Related Compounds)

No specific experimental spectral data for this compound has been identified in the literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the m-tolyl group, the pyrazole ring proton, the amine protons, and the methyl group protons. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole and m-tolyl rings, and the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and pyrazole groups, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrazole and aromatic rings.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (173.22 g/mol ). The fragmentation pattern will be characteristic of the pyrazole and tolyl moieties.

Biological Activity and Potential Applications

Aminopyrazole derivatives have been extensively investigated for their therapeutic potential across various disease areas.

Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic properties.[1] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[5]

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Substituted pyrazoles have been developed as inhibitors of various kinases, including receptor-interacting protein kinase 1 (RIPK1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7][8]

Kinase_Inhibition Potential Mechanism of Action via Kinase Inhibition Aminopyrazole This compound (or derivative) Kinase Kinase (e.g., RIPK1, VEGFR-2) Aminopyrazole->Kinase Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Inflammation, Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Potential mechanism of action of aminopyrazole derivatives as kinase inhibitors.

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as herbicides and fungicides.[2] The biological activity of these compounds can be harnessed for crop protection.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. While specific experimental data for this compound is limited in the public domain, the broader class of aminopyrazoles demonstrates significant promise in drug discovery and agrochemical development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.

References

Elucidation of the Molecular Structure of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-m-Tolyl-2H-pyrazol-3-ylamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and the interpretation of the resulting data, offering a complete framework for the characterization of this and similar pyrazole derivatives.

Chemical Identity and Physical Properties

This compound is a substituted aminopyrazole with the molecular formula C₁₀H₁₁N₃. Its structure consists of a pyrazole ring substituted with an amino group and a meta-tolyl group.

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
CAS Number 80568-96-3
Appearance Light brown powder
Melting Point 73-79 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a β-ketonitrile with hydrazine, a common and efficient method for constructing the pyrazole ring system.[2]

Reaction Scheme

G reagent1 3-Oxo-3-(m-tolyl)propanenitrile reaction + reagent1->reaction reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->reaction product This compound solvent Ethanol (Solvent) Heat (70°C) solvent->product Cyclization reaction->solvent

Caption: Synthesis of this compound.

Experimental Protocol

To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.5 mmol) is added.[1] The reaction mixture is then heated to 70°C and stirred for 16 hours.[1] After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a light brown solid.

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical flow of this process is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Connectivity ir Infrared (IR) Spectroscopy purification->ir Functional Groups elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

Experimental Protocol: Mass spectra are recorded on a mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in methanol before analysis.

Data Summary:

ParameterObserved ValueInterpretation
Calculated [M+H]⁺ 174.10Theoretical mass of the protonated molecule.[1]
Observed [M+H]⁺ 174.30Confirms the molecular weight of the compound.[1]

The observed mass-to-charge ratio ([M+H]⁺) of 174.30 is consistent with the calculated molecular weight of this compound (173.22 g/mol ), confirming the molecular formula C₁₀H₁₁N₃.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms and the connectivity within the molecule.

Experimental Protocol: NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.5m4HAromatic protons (m-tolyl group)
~5.8s1HPyrazole C4-H
~5.0br s2H-NH₂ protons
~2.3s3H-CH₃ protons (m-tolyl group)
~8.0-10.0br s1HPyrazole N-H

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~150-160Pyrazole C3 & C5
~130-140Aromatic quaternary carbons
~120-130Aromatic CH carbons
~90-100Pyrazole C4
~21-CH₃ carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and pyrazole)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1620StrongC=N stretching (pyrazole ring)
~1580StrongN-H bending (amine)
~1500, 1450MediumC=C stretching (aromatic ring)

Potential Biological Significance and Signaling Pathways

While the primary role of this compound is as a synthetic intermediate, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[3] Pyrazole derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is implicated in diseases such as cancer and inflammation.

Based on the known activities of similar pyrazole-containing molecules, a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor is depicted below.

G cluster_pathway Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_response Cellular Response (Proliferation, Survival) transcription_factor->cell_response inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->kinase_cascade

Caption: Potential mechanism of action for a pyrazole-based kinase inhibitor.

This guide provides a foundational understanding of the synthesis and structural elucidation of this compound. The presented protocols and data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.

References

Spectroscopic Profile of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-m-Tolyl-2H-pyrazol-3-ylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The spectroscopic data presented in this section is compiled from established principles of organic spectroscopy and available data for analogous compounds. While specific experimental spectra for this compound are not widely published, the following tables provide predicted and calculated values to guide researchers in the characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. For this compound, the expected data is as follows:

ParameterValueReference
Molecular FormulaC₁₀H₁₁N₃[1]
Molecular Weight (Calculated)173.22 g/mol [1]
(M+H)⁺ (Electrospray Ionization)174.10 m/z[2]
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the tolyl group, the pyrazole ring proton, the methyl group, and the amine and pyrazole NH protons. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2-7.4m4HAr-H
~ 5.7s1HPyrazole C4-H
~ 4.5-5.5br s2H-NH₂
~ 10.0-12.0br s1HPyrazole N-H
~ 2.35s3HAr-CH₃

Note: The chemical shifts for NH and NH₂ protons can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

Chemical Shift (ppm)Assignment
~ 155-160Pyrazole C3
~ 140-145Pyrazole C5
~ 138-140Aromatic C-CH₃
~ 128-135Aromatic C (quaternary)
~ 125-130Aromatic CH
~ 120-125Aromatic CH
~ 95-100Pyrazole C4
~ 21Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key vibrational frequencies are predicted below:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Medium-Strong, BroadN-H stretching (amine and pyrazole)
3000-3100MediumAromatic C-H stretching
2850-2960Weak-MediumAliphatic C-H stretching (methyl)
1600-1650StrongN-H bending (amine)
1450-1580Medium-StrongC=C and C=N stretching (aromatic and pyrazole rings)
700-850StrongAromatic C-H bending (out-of-plane)

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methods for acquiring the spectroscopic data.

Synthesis of this compound

This synthesis is adapted from a procedure for the ortho-tolyl analog.[2]

Materials:

  • 3-Oxo-3-(m-tolyl)propanenitrile

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

  • MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization mass spectrometry (ESI-MS).

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from the synthesis of the starting material to the final spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 3-Oxo-3-(m-tolyl)propanenitrile + Hydrazine Hydrate reaction Cyclocondensation in Ethanol (Reflux) start->reaction workup Solvent Removal & Purification (Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation interpretation Data Compilation & Structural Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, though predictive for NMR and IR, offers a reliable reference for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The detailed experimental protocols provide a practical starting point for laboratory work.

References

An In-depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine (CAS 80568-96-3): A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-m-Tolyl-2H-pyrazol-3-ylamine, with CAS number 80568-96-3, is a pivotal heterocyclic building block in the landscape of medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and, most notably, its role as a key intermediate in the development of advanced therapeutic agents. While direct biological activity data for this compound is limited, its significance is underscored by its application in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which have shown potent and selective inhibitory activity against key signaling proteins like Phosphoinositide 3-kinase delta (PI3Kδ). This document details the synthetic pathways from this intermediate to biologically active molecules, presenting quantitative data, experimental protocols, and visualizations of the relevant chemical and biological processes.

Core Compound Properties

PropertyValueReference(s)
CAS Number 80568-96-3[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
Appearance Light brown powder[1]
Melting Point 73-79 °C[1]
Purity ≥ 95%[1]
Synonyms 5-(3-methylphenyl)-1H-pyrazol-3-amine[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate. This established method provides a reliable route to the pyrazole core.

Experimental Protocol: Synthesis from 3-oxo-3-(m-tolyl)propanenitrile

A common laboratory-scale synthesis involves the reaction of 3-oxo-3-(m-tolyl)propanenitrile with hydrazine hydrate in an alcohol solvent.

Materials:

  • 3-oxo-3-(m-tolyl)propanenitrile

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile in ethanol, add hydrazine hydrate.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

G reagent1 3-oxo-3-(m-tolyl)propanenitrile reaction Cyclocondensation (Reflux) reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Ethanol solvent->reaction Solvent product This compound reaction->product Yields

Synthesis of this compound.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a precursor for more complex heterocyclic systems with significant biological activity. Its bifunctional nature, possessing both a reactive amino group and a pyrazole core, makes it an ideal starting material for constructing fused ring systems like pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have garnered considerable interest in drug discovery, particularly as kinase inhibitors. The synthesis of these molecules can be achieved through the cyclocondensation of this compound with various 1,3-bielectrophilic compounds.

G start_material This compound intermediate Reaction Intermediate start_material->intermediate Reacts with reagent 1,3-Bielectrophilic Compound (e.g., β-diketone, β-enaminone) reagent->intermediate product Pyrazolo[1,5-a]pyrimidine Derivative intermediate->product Cyclocondensation

General pathway to Pyrazolo[1,5-a]pyrimidines.
Case Study: Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors

Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

While a specific study detailing the synthesis starting from this compound to a PI3Kδ inhibitor was not identified in the public literature, the general synthetic strategies and biological activities of closely related analogues provide a strong indication of its potential applications. For instance, a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine has been synthesized and shown to be potent and selective inhibitors of PI3Kδ, with IC50 values in the nanomolar range.[1]

Signaling Pathway:

G RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival, Differentiation mTORC1->Cell_Processes Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and inhibition.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from this compound, particularly as kinase inhibitors, is assessed through a variety of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as PI3Kδ.

Materials:

  • Recombinant human kinase (e.g., PI3Kδ)

  • Kinase substrate (e.g., PIP2)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compound C Add Compound & Mix to Plate A->C B Prepare Kinase/ Substrate Mix B->C D Initiate with ATP & Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Read Plate E->F G Calculate IC50 F->G

Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound (CAS 80568-96-3) is a valuable and versatile intermediate in the synthesis of complex heterocyclic compounds. Its primary significance lies in its utility as a building block for producing fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, which have demonstrated potent biological activities, including the selective inhibition of key cellular kinases like PI3Kδ. While direct quantitative biological data for the parent compound is scarce, its role as a precursor to high-value therapeutic candidates is well-established. This guide provides a foundational understanding of its properties, synthesis, and application, highlighting its importance for researchers and professionals in the field of drug discovery and development. Further exploration of derivatives synthesized from this intermediate is likely to yield novel therapeutic agents for a range of diseases.

References

Physical characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified by its synonym 3-(3-Methylphenyl)-1H-pyrazol-5-amine, is a heterocyclic organic compound. With the CAS Number 80568-96-3, this molecule is a valuable building block in medicinal chemistry and agrochemical research.[1] Its pyrazole core is a common scaffold in a variety of biologically active compounds, and the presence of the m-tolyl group and an amino group provides sites for further chemical modifications. This guide provides a comprehensive overview of the known physical characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some data for this specific compound are available, other properties are estimated based on closely related pyrazole derivatives.

PropertyValueSource/Reference
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
Appearance Light brown powder[1]
Melting Point 73-79 °C[1]
Boiling Point Estimated >300 °C (Decomposes)Based on similar pyrazole derivatives. Specific data not available.
Solubility Soluble in methanol, ethanol, and acetone.[2] Limited solubility in water.[2]General solubility of pyrazole derivatives.
Purity ≥ 95%[1]

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of this compound is outlined in the diagram below. This process involves the synthesis of the compound from commercially available starting materials, followed by purification and comprehensive characterization to confirm its identity and purity.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 3-Oxo-3-(m-tolyl)propanenitrile Hydrazine hydrate Reaction Cyclocondensation Reaction (Ethanol, Reflux) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification MP Melting Point Determination Purification->MP NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final_Product Final_Product Purification->Final_Product Isolated Product: This compound

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 5-o-Tolyl-2H-pyrazol-3-ylamine.[3]

Materials:

  • 3-Oxo-3-(m-tolyl)propanenitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq.) in ethanol (10 mL per gram of nitrile), add hydrazine hydrate (1.5 eq.).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a light brown solid.

Characterization Protocols

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Place a small amount of the dried, purified compound into a capillary tube and seal one end.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid. This range represents the melting point. For a pure compound, this range should be narrow.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra to assign chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the m-tolyl group, the methyl protons, the pyrazole ring proton, and the amine protons.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the m-tolyl group.

Apparatus:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (ATR method):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Expected Spectral Features:

  • N-H stretching vibrations from the amine and pyrazole ring (typically in the range of 3100-3500 cm⁻¹).

  • C-H stretching from the aromatic and methyl groups (around 2850-3100 cm⁻¹).

  • C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the fingerprint region, ~1400-1650 cm⁻¹).

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Result:

  • The mass spectrum should show a prominent peak corresponding to the molecular ion plus a proton ([C₁₀H₁₁N₃ + H]⁺) at m/z = 174.22.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization and data analysis of a newly synthesized batch of this compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Confirmation Start Synthesized Compound Purity_Check Initial Purity Assessment (TLC, Melting Point) Start->Purity_Check NMR_Acq Acquire ¹H and ¹³C NMR Spectra Purity_Check->NMR_Acq IR_Acq Acquire FTIR Spectrum Purity_Check->IR_Acq MS_Acq Acquire Mass Spectrum Purity_Check->MS_Acq NMR_Analysis Analyze NMR Data: - Chemical Shifts - Integration - Splitting Patterns NMR_Acq->NMR_Analysis IR_Analysis Analyze FTIR Data: - Identify Functional Groups IR_Acq->IR_Analysis MS_Analysis Analyze MS Data: - Confirm Molecular Weight MS_Acq->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report

References

The Biological Activity of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a prominent feature in a multitude of biologically active molecules, spanning pharmaceuticals and agrochemicals.[1] Derivatives of pyrazole are well-documented for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] The presence of the m-tolyl group on the pyrazole ring is anticipated to modulate its biological profile, influencing its potency and selectivity towards various biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, leveraging data from structurally similar analogs and outlining detailed experimental protocols for its evaluation.

Potential Biological Activities and Quantitative Data

While specific biological data for this compound is not extensively available in the public domain, the biological activities of closely related tolyl-substituted pyrazole derivatives provide strong predictive insights into its potential therapeutic applications. The primary activities associated with this class of compounds are anticancer and anti-inflammatory effects.

Anticancer Activity

The cytotoxic potential of pyrazole derivatives is a significant area of research. A structurally related compound, a 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative, has demonstrated potent anticancer activity against a panel of human cancer cell lines. This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of a 5-(p-tolyl)pyrazole Derivative

Cell LineCancer TypeIC₅₀ (µM)
Huh7Liver Carcinoma1.6
MCF7Breast Adenocarcinoma3.3
HCT116Colon Carcinoma1.1

Data from a study on a 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative, a structurally related compound.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[2] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. The anti-inflammatory and analgesic potential of tolyl-substituted pyrazoles has also been reported, suggesting that this compound may exhibit similar properties.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound, detailed protocols for key experiments are provided below.

In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell viability and is suitable for high-throughput screening of cytotoxic compounds.[3][4]

a. Cell Preparation:

  • Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

c. Cell Fixation and Staining:

  • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

d. Absorbance Measurement:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate for 10 minutes on a shaker.

  • Measure the absorbance at 510 nm using a microplate reader.[3]

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5][6]

a. Animals:

  • Use male Wistar rats weighing 150-200 g.

  • House the animals under standard laboratory conditions with free access to food and water.

  • Fast the animals overnight before the experiment.

b. Compound Administration:

  • Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.

  • Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

c. Induction of Edema:

  • Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[5][7]

d. Measurement of Paw Volume:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at 1, 2, 3, 4, and 5 hours post-injection.[6]

e. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test in Mice

This test is used to screen for peripheral analgesic activity.[8][9]

a. Animals:

  • Use male Swiss albino mice weighing 20-25 g.

  • House the animals under standard laboratory conditions with free access to food and water.

b. Compound Administration:

  • Divide the mice into groups (n=6 per group): a control group, a standard drug group (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of this compound.

  • Administer the test compound and the standard drug orally or intraperitoneally 30 minutes before the acetic acid injection. The control group receives the vehicle.

c. Induction of Writhing:

  • Inject 0.6% (v/v) acetic acid solution intraperitoneally at a dose of 10 mL/kg body weight.[9]

d. Observation:

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse for a period of 20-30 minutes, starting 5 minutes after the injection.

e. Data Analysis:

  • Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, the following pathways are potential targets for this compound.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents, including pyrazole derivatives, exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle, thereby preventing the proliferation of cancer cells.

compound This compound (or derivative) cell Cancer Cell compound->cell Enters pathways Pro-apoptotic Pathways (e.g., Caspase Cascade) cell->pathways Activates cell_cycle Cell Cycle Checkpoints (e.g., G1/S, G2/M) cell->cell_cycle Disrupts apoptosis Apoptosis pathways->apoptosis proliferation Cancer Cell Proliferation apoptosis->proliferation Inhibits arrest Cell Cycle Arrest cell_cycle->arrest arrest->proliferation Inhibits

Caption: Putative anticancer mechanism of action.

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-containing NSAIDs are due to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 Activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Releases cox2 COX-2 Enzyme aa->cox2 Substrate pgs Prostaglandins (e.g., PGE2) cox2->pgs Synthesizes compound This compound compound->cox2 Inhibits inflammation Inflammation (Pain, Edema) pgs->inflammation Mediates

Caption: Potential anti-inflammatory signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the biological activity of this compound.

In Vitro Anticancer Screening Workflow

start Start: Synthesize/Obtain This compound cytotoxicity Cytotoxicity Screening (SRB Assay) start->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 potent Potent Activity? ic50->potent apoptosis Apoptosis Assay (Annexin V / PI) potent->apoptosis Yes stop Stop: Low Activity potent->stop No cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle mechanism Elucidate Mechanism of Action cell_cycle->mechanism end End: Lead for Further Development mechanism->end

Caption: Workflow for in vitro anticancer evaluation.

In Vivo Anti-inflammatory and Analgesic Testing Workflow

start Start: Compound with Potential Activity anti_inflammatory Anti-inflammatory Assay (Carrageenan-Induced Edema) start->anti_inflammatory analgesic Analgesic Assay (Acetic Acid Writhing) start->analgesic evaluate_ai Evaluate % Edema Inhibition anti_inflammatory->evaluate_ai evaluate_an Evaluate % Writhing Inhibition analgesic->evaluate_an active_ai Significant Anti-inflammatory Activity? evaluate_ai->active_ai active_an Significant Analgesic Activity? evaluate_an->active_an mechanism Further Mechanistic Studies (e.g., COX-2 Inhibition Assay) active_ai->mechanism Yes stop Stop: Inactive active_ai->stop No active_an->mechanism Yes active_an->stop No end End: Potential Therapeutic Lead mechanism->end

Caption: Workflow for in vivo activity assessment.

Conclusion

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While direct biological data for this specific compound is limited, the well-established activities of structurally related pyrazole derivatives provide a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of its anticancer, anti-inflammatory, and analgesic properties, and for the elucidation of its underlying mechanisms of action. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.

References

Potential Therapeutic Targets of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-m-Tolyl-2H-pyrazol-3-ylamine is a versatile heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, based on the extensive biological evaluation of its derivatives and the broader family of aminopyrazoles. The primary therapeutic potential of this compound appears to lie in the areas of oncology and inflammatory diseases, with a strong indication for activity as a kinase inhibitor. This document summarizes key quantitative data from related compounds, outlines relevant experimental protocols for target validation, and provides visual representations of associated signaling pathways.

Introduction

This compound, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1] The aminopyrazole core is a key pharmacophore that has been successfully exploited in the development of targeted therapies. While direct studies on the specific molecular targets of this compound are limited in publicly available literature, a comprehensive analysis of its derivatives provides compelling evidence for its potential to modulate key proteins involved in cancer and inflammation.

This guide will explore the probable therapeutic targets of this compound by examining the structure-activity relationships (SAR) of closely related analogs. The primary focus will be on its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various cancers and chronic inflammatory conditions.

Potential Therapeutic Target Classes

Based on the biological activities of its derivatives, the potential therapeutic targets of this compound can be broadly categorized into two main classes: protein kinases and enzymes involved in the inflammatory cascade.

Protein Kinases

The aminopyrazole scaffold is a well-recognized "hinge-binding" motif that can effectively target the ATP-binding site of various protein kinases.[2] Derivatives of aminopyrazoles have demonstrated potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases.

  • Receptor Tyrosine Kinases (RTKs):

    • Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole derivatives have been developed as potent inhibitors of FGFR2 and FGFR3, including their gatekeeper mutant forms which are resistant to many conventional inhibitors.[3]

  • Non-Receptor Tyrosine Kinases:

    • Bruton's Tyrosine Kinase (BTK): This kinase is a critical component of B-cell receptor signaling and a validated target in B-cell malignancies. Aminopyrazole-based compounds have been investigated as BTK inhibitors.[4]

  • Serine/Threonine Kinases:

    • p38 Mitogen-Activated Protein Kinase (p38 MAPK): As a key regulator of inflammatory cytokine production, p38 MAPK is a prime target for anti-inflammatory drug development. The aminopyrazole scaffold is known to effectively target this kinase.[4]

    • c-Jun N-terminal Kinase 3 (JNK3): Selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases, have been developed from 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives.[5]

    • Checkpoint Kinase 1 (CHK1): As a crucial regulator of the DNA damage response, CHK1 is an attractive target in oncology. 5-(Pyrimidin-2-ylamino)picolinonitrile derivatives with a pyrazole core have shown potent CHK1 inhibition.[6]

    • Fms-like Tyrosine Kinase 3 (FLT3): 3H-Pyrazolo[4,3-f]quinoline-based kinase inhibitors have demonstrated potent, nanomolar inhibition of FLT3, a key target in acute myeloid leukemia (AML).[7]

    • Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation, RIPK1 has been identified as a target for 1H-Pyrazol-3-amine derivatives for the treatment of inflammatory diseases.[8][9]

Enzymes of the Inflammatory Cascade

The historical use of this compound as a building block for anti-inflammatory and analgesic drugs suggests its potential to interact with enzymes that mediate the inflammatory response.[1]

  • Cyclooxygenase-2 (COX-2): Many pyrazole-containing compounds are selective COX-2 inhibitors, a well-established mechanism for anti-inflammatory and analgesic effects.[10][11]

  • Amine Oxidases: Derivatives of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole have shown inhibitory activity against monoamine oxidases, suggesting a potential for aminopyrazoles to target this class of enzymes.[]

Quantitative Data for Key Derivatives

Derivative ClassTargetActivity (IC50)Cell Line(s)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amidesProliferation1.1 µM - 3.3 µMHCT116, Huh7, MCF7[1][13]
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativesJNK30.227 µM - 0.824 µMN/A (Enzyme Assay)[5]
5-(pyrimidin-2-ylamino)picolinonitrile derivativesCHK10.4 nMN/A (Enzyme Assay)[6]
3H-pyrazolo[4,3-f]quinoline derivativesFLT3Nanomolar rangeAML cell lines[7]
1H-Pyrazol-3-amine derivativesRIPK1Low nanomolar rangeHuman and murine cells[8][9]

Proposed Signaling Pathways and Experimental Workflows

To validate the potential therapeutic targets of this compound, a systematic experimental approach is required. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for target identification and validation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->RTK Inflammatory Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Inflammatory Stimuli->p38_MAPK JNK JNK Inflammatory Stimuli->JNK RIPK1 RIPK1 Inflammatory Stimuli->RIPK1 COX2 COX-2 Inflammatory Stimuli->COX2 Ras Ras RTK->Ras BTK BTK RTK->BTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription p38_MAPK->Transcription Prostaglandins Prostaglandins COX2->Prostaglandins This compound This compound This compound->RTK Inhibition? This compound->p38_MAPK Inhibition? This compound->BTK Inhibition? This compound->RIPK1 Inhibition? This compound->COX2 Inhibition?

Caption: Potential signaling pathways targeted by this compound.

experimental_workflow A Compound Synthesis and Characterization B In Vitro Kinase Screening Panel A->B C COX-2 Inhibition Assay A->C D Identification of Primary Targets B->D C->D E Cell-Based Assays (Proliferation, Cytokine Release) D->E F Western Blot for Pathway Modulation E->F G In Vivo Efficacy Studies (Xenograft, Inflammation Models) E->G H Lead Optimization G->H

Caption: Experimental workflow for target validation and lead development.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to determine the therapeutic targets of this compound.

In Vitro Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Kinase Assay)
  • Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

  • Materials:

    • Recombinant human kinases (e.g., FGFR2, p38 MAPK, BTK).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • Substrate for each kinase.

    • ATP.

    • This compound (dissolved in DMSO).

    • 384-well white plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the kinase, substrate, and ATP to each well.

    • Add the test compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for the recommended time for the specific kinase.

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay (Fluorescence-Based)
  • Objective: To assess the selective inhibition of COX-2 by this compound.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes.

    • COX Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

    • Arachidonic acid (substrate).

    • This compound.

    • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In separate wells of a 96-well plate, add COX-1 or COX-2 enzyme.

    • Add the test compound or control to the wells and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for the recommended time.

    • Stop the reaction and measure the fluorescence according to the kit manufacturer's instructions.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Cell Proliferation Assay (MTT Assay)
  • Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HCT116, MCF7).

    • Cell culture medium and supplements.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While direct experimental data on the therapeutic targets of this compound is not extensively documented, a thorough analysis of its chemical structure and the biological activities of its derivatives strongly suggests its potential as a modulator of key signaling pathways in oncology and inflammation. The aminopyrazole core serves as a highly effective scaffold for kinase inhibition, and therefore, it is highly probable that this compound possesses inhibitory activity against a range of protein kinases. Furthermore, its historical association with the development of anti-inflammatory agents points towards potential activity against enzymes like COX-2.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate a comprehensive investigation into the therapeutic potential of this compound. The proposed experimental workflows and protocols offer a systematic approach to identify and validate its molecular targets, which could ultimately lead to the development of novel therapeutics for cancer and inflammatory diseases. Further research into the pharmacological profiling of this compound is highly warranted.

References

An In-Depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to form key interactions with the ATP-binding sites of protein kinases.[1] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, pyrazole-containing compounds have been a major focus of drug discovery efforts, leading to several FDA-approved kinase inhibitors such as Crizotinib, Ruxolitinib, and Encorafenib.[1][3]

This technical guide focuses on the 5-m-Tolyl-2H-pyrazol-3-ylamine core, a key intermediate and pharmacophore for the development of novel therapeutic agents.[4] Derivatives of this structure have been explored for a range of biological activities, including anti-inflammatory and analgesic effects, and as enzyme inhibitors.[4] This document provides a comprehensive overview of the synthesis, biological evaluation, and relevant signaling pathways associated with this class of compounds, intended to support researchers in their drug development endeavors.

Data Presentation: Biological Activities of Pyrazole Derivatives

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the broader class of pyrazole-based kinase inhibitors has been well-characterized. The following tables summarize the inhibitory activities of various pyrazole analogs against key protein kinases and cancer cell lines, illustrating the potential of this scaffold. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of new, potent, and selective inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound ReferenceTarget KinaseIC50 (nM)Assay Type
AfuresertibAkt10.08 (Ki)Enzymatic
Compound 3[2]ALK2.9Enzymatic
Compound 6[2]Aurora A160Enzymatic
Compound 17[2]Chk217.9Cell-free
Ravoxertinib (GDC-0994)[5]ERK16.1Enzymatic
Ravoxertinib (GDC-0994)[5]ERK23.1Enzymatic
Thieno[3,2-c]pyrazol-3-amine deriv.[6]GSK-3β3.1In vitro

Note: This table presents data for various pyrazole-containing compounds to showcase the scaffold's potential as a kinase inhibitor. Data for specific this compound derivatives should be generated through dedicated screening efforts.

Table 2: Anti-proliferative Activity of Selected Pyrazole Derivatives in Cancer Cell Lines

Compound ReferenceCell LineCancer TypeIC50 (µM)
Afuresertib[7]HCT116Colon0.95
Compound 6[2]HCT116Colon0.39
Compound 6[2]MCF-7Breast0.46
Pyrazole-based Akt Inhibitor[7]HCT116Colon0.95

Note: The anti-proliferative activity of novel this compound derivatives should be assessed across a panel of relevant cancer cell lines to determine their cellular potency and therapeutic potential.

Experimental Protocols

Detailed and robust experimental methodologies are critical for the successful synthesis and evaluation of novel compounds. The following sections provide protocols for the synthesis of the core this compound scaffold and for key biological assays to characterize its derivatives as potential kinase inhibitors.

Synthesis of this compound

This protocol is adapted from the synthesis of the ortho-tolyl analog and outlines the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate.[8]

Materials:

  • 3-oxo-3-m-tolylpropanenitrile

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-oxo-3-m-tolylpropanenitrile (1.0 eq) in ethanol (approximately 3-5 mL per mmol of nitrile) in a round-bottom flask, add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to 70°C under reflux for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product, this compound, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a white-walled assay plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add the kinase and its specific substrate to each well.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.[2]

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay is used to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.[9]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a no-cell control.[9]

  • Incubate the plate for 48-72 hours in a CO₂ incubator.[2]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[9]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Target Engagement

This protocol is used to assess whether a compound inhibits the phosphorylation of a kinase's downstream substrate within the cell, providing evidence of target engagement.[9]

Materials:

  • 6-well cell culture plates

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (for phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST, add the ECL substrate, and capture the chemiluminescent signal using an imaging system.[2]

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they modulate. Pyrazole derivatives have been shown to target kinases in several critical pathways that regulate cell proliferation, survival, and apoptosis.

Experimental Workflow for Kinase Inhibitor Evaluation

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process begins with broad screening to determine potency, followed by more detailed mechanistic assays to confirm on-target activity and understand the downstream cellular effects.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization a Compound Library (this compound derivatives) b In Vitro Kinase Assay (e.g., Kinase-Glo) a->b c Determine IC50 Values b->c d Anti-proliferative Assay (e.g., MTT) c->d Potent Hits e Determine Cellular IC50 d->e f Western Blot (Target Phosphorylation) e->f g Confirm On-Target Activity f->g h Structure-Activity Relationship (SAR) Studies g->h i ADME/Tox Profiling h->i j In Vivo Efficacy Studies i->j

Caption: General workflow for the evaluation of novel kinase inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers.[5][7] Pyrazole derivatives have been developed as potent inhibitors of Akt.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation, differentiation, and survival. It is frequently activated in various cancers.[5]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->MEK Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade leading to cell proliferation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the established success of the broader pyrazole class in targeting protein kinases provide a strong foundation for further research. By employing systematic synthesis, robust in vitro and cell-based screening assays, and a thorough understanding of the underlying biological pathways, researchers can effectively explore the therapeutic potential of this compound class. The protocols and data presented in this guide offer a framework to facilitate the discovery and development of the next generation of pyrazole-based targeted therapies.

References

An In-depth Review of 5-m-Tolyl-2H-pyrazol-3-ylamine: Synthesis, Potential Biological Activities, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and kinase inhibitory properties.[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, and exploring its potential biological activities based on data from closely related analogues. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through the condensation of a β-ketonitrile with hydrazine. While a specific protocol for the meta-tolyl isomer is not extensively detailed in the reviewed literature, a representative synthesis for the ortho-tolyl isomer, 5-o-Tolyl-2H-pyrazol-3-ylamine, has been reported. This procedure involves the reaction of 3-oxo-3-o-tolylpropanenitrile with hydrazine hydrate in ethanol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃General Chemical Knowledge
Molecular Weight 173.21 g/mol General Chemical Knowledge
Alternative Name 5-(3-methylphenyl)-1H-pyrazol-3-amineGeneral Chemical Knowledge

Potential Biological Activities

Direct quantitative biological data for this compound is limited in the currently available public literature. However, the broader class of pyrazole derivatives, including those with tolyl substituents, has been extensively studied, providing insights into the potential therapeutic applications of this compound.

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] Several studies have reported the synthesis and evaluation of pyrazole derivatives as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] While specific IC50 values for this compound are not available, the structural similarity to known COX inhibitors suggests that it may possess similar activity.

Anticancer Potential

The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated potent antiproliferative activity against various human cancer cell lines.[2][6] For instance, a specific amide derivative of this p-tolyl isomer exhibited significant cytotoxicity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) carcinoma cell lines.

Table 2: Anticancer Activity of a Representative 5-(p-Tolyl)pyrazole Derivative

CompoundCell LineIC50 (µM)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivativeHuh7 (Liver)1.6[2][6]
MCF7 (Breast)3.3[2][6]
HCT116 (Colon)1.1[2][6]

These findings suggest that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The position of the methyl group on the tolyl ring (meta vs. para) could influence the binding affinity and selectivity for specific cancer-related targets.

Kinase Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully developed as kinase inhibitors.[7] The 3-aminopyrazole core, present in this compound, is a known hinge-binding motif for many kinases.[7] While a specific kinase inhibitory profile for this compound has not been published, its structural features warrant investigation against a panel of therapeutically relevant kinases.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, based on the activities of related pyrazole derivatives, the following standard assays would be relevant for its characterization.

In Vitro Anti-inflammatory Assay (COX Inhibition)

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit COX-1 and COX-2 enzymes. This is typically done using a cell-free enzyme assay where the production of prostaglandins is quantified in the presence of the test compound.

Cell Viability/Cytotoxicity Assay

To evaluate the anticancer potential, the effect of the compound on the proliferation of cancer cell lines is measured. The MTT or SRB assays are standard colorimetric methods used for this purpose.

Kinase Inhibition Assay

The inhibitory activity against specific kinases can be determined using various in vitro assay formats, such as radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or fluorescence-based assays.

Signaling Pathways and Experimental Workflows

As no specific biological data for this compound is available, diagrams of signaling pathways and experimental workflows are presented based on the general understanding of the mechanisms of action of related pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anti_Inflammatory Anti-inflammatory Assays (COX-1/COX-2) Characterization->Anti_Inflammatory Anticancer Anticancer Assays (Cell Viability) Characterization->Anticancer Kinase_Inhibition Kinase Inhibition Assays Characterization->Kinase_Inhibition SAR_Studies Structure-Activity Relationship (SAR) Anti_Inflammatory->SAR_Studies Anticancer->SAR_Studies Kinase_Inhibition->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

General workflow for the synthesis and biological evaluation of pyrazole derivatives.

cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazole_Derivative This compound (Hypothesized) Pyrazole_Derivative->COX_Enzymes Inhibition

References

Discovery and history of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine: Discovery, Synthesis, and Applications

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. This technical guide focuses on a representative member of this class, this compound (also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine). We delve into the history of its synthetic origins, provide detailed experimental protocols, summarize its physicochemical properties, and explore its application as a key building block in the development of potent kinase inhibitors for oncological research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rise of the Aminopyrazole Scaffold

Pyrazole derivatives are of significant interest to the scientific community due to their wide range of biological activities.[1] Within this family, aminopyrazoles have emerged as particularly valuable, serving as preferred precursors for a multitude of biologically and medicinally important compounds.[2] Their utility is highlighted by their presence in approved drugs and advanced clinical candidates.

The 3-aminopyrazole core, in particular, has been identified as a critical pharmacophore for kinase inhibition. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The 3-aminopyrazole scaffold provides an ideal framework for designing molecules that can fit into the ATP-binding pocket of kinases with high affinity and selectivity.

This compound is a versatile chemical intermediate that embodies the structural features required for this purpose.[3] It serves as a foundational building block for creating libraries of compounds aimed at various therapeutic targets, making a detailed understanding of its synthesis and properties essential for researchers in the field.[3]

Discovery and General Synthesis

While a singular "discovery" paper for this compound is not prominent in the literature, its origins are rooted in the well-established chemistry of pyrazole synthesis. The most common and robust method for producing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[2][4] This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the stable aminopyrazole ring.[4]

The general synthetic pathway is illustrated below. The reaction involves the cyclization of a β-ketonitrile with hydrazine, a versatile method that allows for a wide variety of substituents on the pyrazole ring.

Synthesis_Pathway cluster_reactants Reactants BK β-Ketonitrile (3-oxo-3-(m-tolyl)propanenitrile) Reaction Condensation & Cyclization BK->Reaction HY Hydrazine Hydrate (N2H4·H2O) HY->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat (Δ) Product This compound Reaction->Product

General synthesis of this compound.

Physicochemical and Analytical Data

This compound is a stable organic compound typically supplied as a solid. Its key identifiers and properties are summarized in the table below. The analytical data is representative for this class of molecules, based on a closely related analog.[5]

PropertyValueReference
IUPAC Name 5-(3-methylphenyl)-1H-pyrazol-3-amineN/A
CAS Number 80568-96-3[6]
Molecular Formula C₁₀H₁₁N₃[6]
Molecular Weight 173.22 g/mol [6]
LCMS (M+H)⁺ Calculated: 173.10, Found: 174.30[5]
Purity (Typical) >93% (by HPLC)[5]

Applications in Drug Discovery: Targeting Kinase Pathways

The 3-aminopyrazole scaffold is a validated starting point for the design of inhibitors targeting various protein kinases. Aberrant signaling through kinase pathways, such as those involving Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase, is a known driver of cancer progression, promoting cell proliferation, migration, and drug resistance.[7][8]

  • FGFR Inhibition: Aminopyrazole derivatives have been developed as potent covalent inhibitors of FGFR2 and FGFR3, including against gatekeeper resistance mutations that limit the efficacy of existing drugs.[7][9][10]

  • AXL Inhibition: The AXL receptor tyrosine kinase is another promising anticancer target.[8] Upon binding its ligand, Gas6, AXL activates downstream pathways like PI3K/AKT, which are critical for cell survival and migration.[8] Novel 3-aminopyrazole derivatives have been designed as highly potent and selective AXL inhibitors, demonstrating significant antitumor efficacy in preclinical models.[8][11]

The diagram below illustrates a simplified representation of the AXL signaling pathway, a common target for aminopyrazole-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates Inhibitor Aminopyrazole Inhibitor (e.g., from 5-m-tolyl scaffold) Inhibitor->AXL Blocks AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Promotes

Targeting the AXL kinase signaling pathway.

Detailed Experimental Protocols

The synthesis of this compound can be reliably achieved via a two-step process: (1) Claisen condensation to form the β-ketonitrile intermediate, and (2) cyclization with hydrazine.

Step 1: Synthesis of 3-oxo-3-(m-tolyl)propanenitrile
  • Materials: 3'-Methylacetophenone, ethyl cyanoacetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid (1M).

  • Procedure: a. Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar). b. To this solution, add ethyl cyanoacetate dropwise at room temperature. c. Following the addition, add 3'-methylacetophenone dropwise. d. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC. e. After cooling to room temperature, pour the mixture into ice-cold water and acidify to pH 4-5 with 1M HCl to precipitate the product. f. Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the β-ketonitrile intermediate.

Step 2: Synthesis of this compound

This protocol is adapted from a standard procedure for analogous compounds.[5]

  • Materials: 3-oxo-3-(m-tolyl)propanenitrile, hydrazine hydrate (NH₂NH₂·H₂O), ethanol.

  • Procedure: a. To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in ethanol (approx. 0.3 M), add hydrazine hydrate (1.5 eq). b. Heat the reaction mixture to 70 °C and maintain for 16 hours. Monitor the reaction progress by TLC or LCMS. c. Upon completion, cool the reaction to room temperature. d. Concentrate the mixture under reduced pressure to remove the solvent. e. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow start Start Materials: 3'-Methylacetophenone, Ethyl Cyanoacetate step1 Step 1: Claisen Condensation (NaOEt, Ethanol, Reflux) start->step1 workup1 Acidic Workup & Recrystallization step1->workup1 intermediate Intermediate: 3-oxo-3-(m-tolyl)propanenitrile workup1->intermediate step2 Step 2: Cyclization (Hydrazine Hydrate, Ethanol, 70°C) intermediate->step2 workup2 Solvent Removal & Purification (Chromatography) step2->workup2 product Final Product: This compound workup2->product analysis Analysis (NMR, LCMS, M.P.) product->analysis

Two-step synthesis and purification workflow.

Conclusion

This compound stands as a valuable and versatile chemical building block within the broader context of medicinal chemistry and drug discovery. Its straightforward and high-yielding synthesis, combined with the proven success of the 3-aminopyrazole scaffold in targeting disease-relevant protein kinases, ensures its continued importance. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in the rational design of novel therapeutics, particularly in the field of oncology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the laboratory-scale synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine, a versatile heterocyclic amine. This compound serves as a crucial building block in the development of new therapeutic agents and agrochemicals.

Application Notes

This compound, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a key intermediate in medicinal chemistry and materials science.[1] Its structure is a valuable scaffold for generating diverse molecular libraries for biological screening.

  • Pharmaceutical Development: This aminopyrazole derivative is a foundational component in the synthesis of a variety of bioactive molecules. It has been utilized in the development of anti-inflammatory and analgesic drugs.[1] The pyrazole nucleus is a common feature in many pharmaceuticals, and derivatives of 3-aminopyrazole have been investigated as potential antitumor agents.[2] Its structural properties allow for targeted interactions with biological entities, aiding in the design of novel therapeutic agents that can modulate enzyme activity or receptor interactions.[1]

  • Agrochemical Chemistry: In the agricultural sector, this compound is used as an intermediate in the formulation of next-generation agrochemicals.[1] It contributes to the creation of new pesticides and herbicides, playing a role in enhancing crop protection and yield.[1]

  • Biochemical Research: The unique structure of this compound makes it a useful tool for studying enzyme inhibition and receptor binding, thereby advancing the understanding of complex biological pathways.[1]

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented below.

Identifier/PropertyValueReference
IUPAC Name 5-(3-methylphenyl)-1H-pyrazol-3-amine[1]
Synonyms This compound
CAS Number 57860-42-1[3]
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
Appearance Yellow oil (crude)[3]

Synthesis Protocol

The synthesis of this compound is typically achieved via the cyclization of a β-ketonitrile with hydrazine. This is a common and effective method for preparing 3-aminopyrazoles.[4][5]

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 3-Oxo-3-(m-tolyl)propanenitrile C Ethanol (Solvent) 70 °C, 16 h A->C + B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D This compound C->D

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)
3-Oxo-3-(m-tolyl)propanenitrileC₁₀H₉NO159.190.63
Hydrazine Hydrate (NH₂NH₂·H₂O)H₆N₂O50.060.95
Ethanol (EtOH)C₂H₅OH46.072 mL

Experimental Procedure:

  • To a stirred solution of 3-oxo-3-m-tolylpropanenitrile (100 mg, 0.63 mmol) in ethanol (2 mL), add hydrazine hydrate (46 μL, 0.95 mmol).[3]

  • Heat the reaction mixture to 70 °C and maintain this temperature for 16 hours.[3]

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol solvent.[3]

  • The resulting crude product, this compound, is obtained as a yellow oil (approx. 100 mg, 92% crude yield).[3]

  • The crude product can be used for subsequent synthetic steps without further purification or can be purified by column chromatography or distillation if required.[3][4]

Analytical Data for Crude Product:

AnalysisResult
HPLC Purity 93% homogeneity index
LCMS (M+H)⁺ Calculated: 173.10, Found: 174.30

HPLC Conditions: Phenomenex LUNA C-18 4.6 x 50 mm, 0 to 100% B over 4 minutes, 1 minute hold time, A = 90% water, 10% methanol, 0.1% TFA, B = 10% water, 90% methanol, 0.1% TFA, RT = 1.68 min.[3]

Experimental Workflow and Applications

The synthesis of this compound is a key step that enables further research and development in pharmaceuticals and agrochemicals.

G start Start: Precursors (β-Ketonitrile, Hydrazine) synthesis Cyclization Reaction start->synthesis purification Workup & Purification (Concentration, Optional Chromatography) synthesis->purification product Product: This compound purification->product pharma Pharmaceutical R&D (e.g., Anti-inflammatory agents) product->pharma Intermediate agro Agrochemical R&D (e.g., Pesticides) product->agro Intermediate bio Biochemical Research (e.g., Enzyme Inhibition Studies) product->bio Tool

Figure 2: Workflow from synthesis to application of this compound.

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ethanol is a flammable liquid. Avoid open flames and ensure proper grounding of equipment.

  • Conduct a thorough risk assessment before starting any chemical synthesis.[4]

This protocol provides a reliable method for the synthesis of this compound, a compound of significant interest to the scientific and industrial research communities. The straightforward procedure and high crude yield make it an accessible route for obtaining this valuable chemical intermediate.

References

Application Note: Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine from 3-oxo-3-(m-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-pyrazoles are a pivotal class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of a variety of fused heterocyclic systems with significant applications in medicinal chemistry and drug discovery. The inherent reactivity of the 1,3-bis(nucleophilic) sites in aminopyrazoles makes them ideal precursors for constructing diverse molecular scaffolds. This application note details a robust and efficient protocol for the synthesis of 5-m-tolyl-2H-pyrazol-3-ylamine, a valuable intermediate for pharmaceutical and agrochemical research. The synthesis is achieved through the classical and widely adopted condensation reaction of a β-ketonitrile, specifically 3-oxo-3-(m-tolyl)propanenitrile, with hydrazine hydrate. This method is known for its operational simplicity and generally high yields.

Reaction Scheme

The synthesis proceeds via the condensation of 3-oxo-3-(m-tolyl)propanenitrile with hydrazine hydrate. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable this compound ring system.[1][2]

G start 3-oxo-3-(m-tolyl)propanenitrile intermediate Hydrazone Intermediate start->intermediate Condensation reagent Hydrazine Hydrate (N2H4·H2O) reagent->intermediate solvent Ethanol (Solvent) solvent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product workup Work-up & Purification product->workup final_product Purified Product workup->final_product G cluster_synthesis Chemical Synthesis cluster_application Drug Development & Research 3-oxo-3-(m-tolyl)propanenitrile 3-oxo-3-(m-tolyl)propanenitrile This compound This compound 3-oxo-3-(m-tolyl)propanenitrile->this compound Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Condensation Further Functionalization Further Functionalization This compound->Further Functionalization Key Intermediate Bioactive Molecules Bioactive Molecules Further Functionalization->Bioactive Molecules Biological Targets Biological Targets Bioactive Molecules->Biological Targets Interaction Therapeutic Effect Therapeutic Effect Biological Targets->Therapeutic Effect

References

Application Notes and Protocols for the Knorr Pyrazole Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Knorr pyrazole synthesis is a fundamental and widely utilized reaction in heterocyclic chemistry for the preparation of pyrazole derivatives. First described by Ludwig Knorr in 1883, this reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] A valuable modification of this synthesis, particularly for the preparation of 3-aminopyrazoles, employs β-ketonitriles as the 1,3-dicarbonyl equivalent. The reaction of a β-ketonitrile with hydrazine provides a direct and efficient route to 3-aminopyrazoles, which are important scaffolds in medicinal chemistry and drug discovery.[2][3]

This document provides detailed application notes and protocols for the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine, a valuable building block for further chemical elaboration.

General Reaction Scheme:

The synthesis of this compound proceeds in two main stages:

  • Preparation of the β-ketonitrile precursor: 3-Oxo-3-(m-tolyl)propanenitrile is synthesized via a Claisen condensation reaction between m-toluoyl chloride and acetonitrile.

  • Knorr Pyrazole Synthesis: The resulting β-ketonitrile undergoes a cyclocondensation reaction with hydrazine hydrate to yield the target 3-aminopyrazole.

The overall transformation is depicted below:

G cluster_0 Step 1: Synthesis of 3-Oxo-3-(m-tolyl)propanenitrile cluster_1 Step 2: Knorr Pyrazole Synthesis m-Toluoyl_chloride m-Toluoyl chloride 3_Oxo_3_m_tolyl_propanenitrile 3-Oxo-3-(m-tolyl)propanenitrile m-Toluoyl_chloride->3_Oxo_3_m_tolyl_propanenitrile Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->3_Oxo_3_m_tolyl_propanenitrile Base Base (e.g., NaH) Base->3_Oxo_3_m_tolyl_propanenitrile Target_Product This compound 3_Oxo_3_m_tolyl_propanenitrile->Target_Product Cyclocondensation Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Target_Product

Caption: Overall synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-3-(m-tolyl)propanenitrile

This protocol describes the preparation of the β-ketonitrile precursor required for the Knorr pyrazole synthesis.

Materials:

  • m-Toluoyl chloride

  • Acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath and slowly add acetonitrile (1.0 equivalent) dropwise via an addition funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture again in an ice bath and add a solution of m-toluoyl chloride (1.0 equivalent) in the anhydrous solvent dropwise.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Oxo-3-(m-tolyl)propanenitrile.

Protocol 2: Knorr Pyrazole Synthesis of this compound

This protocol details the cyclocondensation reaction to form the target aminopyrazole.

Materials:

  • 3-Oxo-3-(m-tolyl)propanenitrile

  • Hydrazine hydrate (80-100%)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-Oxo-3-(m-tolyl)propanenitrile (1.0 equivalent) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 5-aryl-3-aminopyrazoles from their corresponding β-ketonitrile precursors, providing a comparative overview of the Knorr pyrazole synthesis for this class of compounds.

5-Aryl Substituentβ-Ketonitrile PrecursorHydrazine SourceSolventReaction Time (h)Yield (%)Reference
PhenylBenzoylacetonitrileHydrazine hydrateEthanol385-95[4]
4-Chlorophenyl3-(4-Chlorophenyl)-3-oxopropanenitrileHydrazine hydrateDioxaneReflux95[4]
2-Thienyl3-Oxo-3-(2-thienyl)propanenitrileHydrazine hydrateDioxaneReflux93[4]
MethylCyanoacetoneHydrazine hydrateAqueous HCl4.589[5]
Pyridin-2-yl3-Oxo-3-(pyridin-2-yl)propanenitrileHydrazine hydrateEthanol10 (at RT)80[6]

Mandatory Visualization

Reaction Mechanism Workflow

The following diagram illustrates the stepwise mechanism of the Knorr pyrazole synthesis starting from a β-ketonitrile and hydrazine.

Knorr_Mechanism Start β-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic attack on carbonyl Tautomer Enamine Tautomer Hydrazone->Tautomer Tautomerization Cyclized Cyclized Intermediate Tautomer->Cyclized Intramolecular nucleophilic attack on nitrile Product 5-Aryl-3-aminopyrazole Cyclized->Product Tautomerization (Aromatization)

Caption: Mechanism of 5-Aryl-3-aminopyrazole formation.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental protocol for the synthesis of this compound.

Experimental_Workflow Start Start: 3-Oxo-3-(m-tolyl)propanenitrile & Hydrazine Hydrate Mixing Dissolve in Solvent (Ethanol or Acetic Acid) Start->Mixing Reaction Heat to Reflux (2-4 hours) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to Room Temperature Reaction->Workup Monitoring->Reaction Isolation Isolation of Product Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for 5-m-Tolyl-2H-pyrazol-3-ylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-m-Tolyl-2H-pyrazol-3-ylamine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile synthetic accessibility. The specific substitution with a meta-tolyl group at the 5-position and an amine at the 3-position provides a unique structural motif for interaction with various biological targets. These compounds have been primarily investigated for their potential in treating hyperproliferative disorders, such as cancer, by targeting key signaling pathways involved in cell growth and proliferation.

This document provides a detailed overview of the known applications, biological activities, and relevant experimental protocols associated with this compound and its structurally related analogs.

Biological Activity and Therapeutic Potential

The primary therapeutic application explored for compounds structurally related to this compound is in the realm of oncology. Specifically, derivatives have been synthesized and evaluated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Inhibition of Hyperproliferative Disorders

A key area of investigation for pyrazol-3-ylamine derivatives is their potential to inhibit abnormal cell proliferation. Research has focused on developing these compounds as therapeutic agents for cancers. For instance, a series of 5-substituted-phenyl-2H-pyrazol-3-ylamine derivatives have been synthesized and patented for their utility in treating hyperproliferative disorders. While the specific biological target in the associated patent is not explicitly named, the mechanism is implied to involve the disruption of signaling pathways that lead to uncontrolled cell growth. The core structure, including the pyrazol-3-ylamine moiety, is crucial for the observed biological activity.

The general workflow for identifying and characterizing such compounds is outlined below.

G cluster_0 Compound Synthesis & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound Library Synthesis Compound Library Synthesis High-Throughput Screening High-Throughput Screening Compound Library Synthesis->High-Throughput Screening Primary Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Lead Candidate Selection Lead Candidate Selection ADME/Tox Profiling->Lead Candidate Selection In vivo Efficacy Models In vivo Efficacy Models Lead Candidate Selection->In vivo Efficacy Models IND-Enabling Studies IND-Enabling Studies In vivo Efficacy Models->IND-Enabling Studies

Fig. 1: Drug discovery workflow for pyrazole-based inhibitors.

Quantitative Data

Compound IDTarget/AssayActivity (IC50)Therapeutic AreaReference
5-(5-chloro-2-methylphenyl)-2H-pyrazol-3-ylamineUndisclosed (Hyperproliferative Disorder Assay)< 1 µMOncology

Note: The specific target and detailed assay conditions are often not fully disclosed in patent literature to protect intellectual property.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of this compound and its analogs, based on established chemical literature and patent examples.

General Synthesis Protocol for 5-Aryl-2H-pyrazol-3-ylamine Derivatives

The synthesis of the this compound scaffold typically proceeds via a condensation reaction between a β-ketonitrile and hydrazine hydrate. This is a classical and robust method for constructing the pyrazole ring system.

Materials:

  • 3-(m-Tolyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol (or other suitable alcohol solvent)

  • Glacial acetic acid (catalyst, optional)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(m-Tolyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: The crude product may precipitate upon cooling or concentration. If not, add water to the concentrated mixture to induce precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve β-Ketonitrile in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Reflux Reaction Mixture (4-12h) B->C D 4. Cool & Concentrate C->D E 5. Precipitate with Water D->E F 6. Filter & Dry Product E->F G 7. Recrystallization or Column Chromatography F->G H Pure Compound G->H

Fig. 2: Workflow for the synthesis and purification of 5-aryl-2H-pyrazol-3-ylamines.
Protocol for In Vitro Cell Proliferation Assay (General)

To evaluate the anti-proliferative activity of this compound derivatives, a standard cell-based assay such as the MTT or SRB assay can be employed. This protocol provides a general outline.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways

While the exact mechanism for this compound is not definitively published, related pyrazole-based kinase inhibitors often target pathways crucial for cell survival and proliferation, such as the MAPK/ERK or PI3K/Akt pathways. A hypothetical inhibitory action on a receptor tyrosine kinase (RTK) is depicted below.

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS Activation Compound This compound (Inhibitor) Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Fig. 3: Hypothetical inhibition of an RTK signaling pathway.

This diagram illustrates how a pyrazole-based inhibitor might block the activation of a receptor tyrosine kinase, thereby preventing downstream signaling through the MAPK cascade and ultimately inhibiting cell proliferation. This remains a primary hypothesis for the mode of action for this class of compounds in treating hyperproliferative diseases.

Application Notes and Protocols for 5-m-Tolyl-2H-pyrazol-3-ylamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a versatile heterocyclic building block with significant applications in pharmaceutical research and development.[1] Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This intermediate is particularly valuable for the synthesis of novel therapeutic agents targeting cancer and inflammatory diseases.[1] The presence of the m-tolyl group provides a key structural element that can be modified to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

This document provides detailed application notes on the use of this compound as a pharmaceutical intermediate, experimental protocols for its synthesis and derivatization, and an overview of the key signaling pathways targeted by its derivatives.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Oncology: The pyrazole scaffold is a cornerstone in the design of various kinase inhibitors. By modifying the this compound core, researchers have developed potent inhibitors of key kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Checkpoint Kinase 1 (CHK1), and Janus Kinase 2 (JAK2).[2][3] These compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Inflammation: Pyrazole derivatives have well-documented anti-inflammatory and analgesic properties.[1] Compounds derived from this compound can modulate inflammatory pathways, making them attractive candidates for the development of new treatments for chronic inflammatory diseases.

  • Agrochemicals: Beyond pharmaceuticals, this intermediate is also utilized in the synthesis of agrochemicals for crop protection.[1]

Data Presentation: Biological Activities of Tolyl-Pyrazole Derivatives

The following tables summarize the biological activities of various pharmaceutical agents derived from tolyl-substituted pyrazole amines, demonstrating the potential of this compound as a starting material for potent drug candidates.

Table 1: Anticancer Activity of Tolyl-Pyrazole Derivatives

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amidesHuh7 (Liver Carcinoma)1.6[4]
MCF7 (Breast Cancer)3.3[4]
HCT116 (Colon Carcinoma)1.1[4]
Pyrazolinone ChalconesCaco (Colon Carcinoma)23.34

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
(5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diolsCHK1Not specified, potent inhibition[2]
Thiazol-2-yl amine replacements for pyrazol-3-yl amineJAK2Similar to established inhibitors[3]
Pyrazole-based derivativesCDK2960 - 3820

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the ortho-isomer, 5-o-Tolyl-2H-pyrazol-3-ylamine.[5]

Reaction Scheme:

Materials:

  • 3-Oxo-3-(m-tolyl)propanenitrile

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1 equivalent) in ethanol (e.g., 20 mL per gram of nitrile), add hydrazine hydrate (1.5 equivalents).

  • Heat the reaction mixture to 70°C and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product, this compound, can be used in the next step without further purification. A crude yield of approximately 92% can be expected based on the synthesis of the ortho-isomer.[5]

Characterization (Expected for the analogous o-tolyl product):

  • HPLC: Purity can be assessed using a C18 column with a water/methanol gradient containing 0.1% TFA.

  • LCMS: Calculated for C₁₀H₁₁N₃: 173.10; Found: 174.30 (M+H)⁺.[5]

Protocol 2: Synthesis of a Pyrazole-Based Kinase Inhibitor Precursor

This protocol outlines a general procedure for the derivatization of the amino group of this compound, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another appropriate aprotic solvent

Procedure:

  • Dissolve this compound (1 equivalent) in dry dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride (1.1 equivalents) in dry dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-m-Tolyl-2H-pyrazol-3-yl)benzamide derivative.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound often exert their anticancer effects by inhibiting key protein kinases that regulate cell growth, proliferation, and survival. The primary signaling pathways targeted include the PI3K/AKT/mTOR and MAPK/ERK pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers. Pyrazole-based inhibitors can block this pathway at various points, leading to decreased cancer cell growth and survival.

PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrazole Derivative (from this compound) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers. Pyrazole-containing compounds have been developed as inhibitors of key kinases within this pathway, such as ERK.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Inhibitor Pyrazole Derivative (from this compound) Inhibitor->ERK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the general steps for screening novel compounds derived from this compound for their kinase inhibitory activity and anticancer effects.

Kinase_Inhibitor_Screening_Workflow Start Start: Synthesis of Derivatives from This compound BiochemicalAssay Biochemical Kinase Assay (e.g., IC50 determination) Start->BiochemicalAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT on cancer cell lines) BiochemicalAssay->CellBasedAssay Active Compounds MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for pathway analysis) CellBasedAssay->MechanismOfAction Potent Compounds InVivoStudies In Vivo Efficacy Studies (e.g., Xenograft models) MechanismOfAction->InVivoStudies LeadOptimization Lead Optimization InVivoStudies->LeadOptimization Promising Leads End End: Drug Candidate LeadOptimization->End

Caption: Workflow for kinase inhibitor drug discovery.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility in the development of kinase inhibitors for cancer therapy and modulators of inflammatory responses highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own drug development programs.

References

Application Notes and Protocols for the Derivatization of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research.[1] Its pyrazole core and reactive amino group make it an ideal starting material for the synthesis of a diverse range of derivatives. These derivatives often exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Notably, pyrazole-containing compounds, particularly fused systems like pyrazolo[1,5-a]pyrimidines, are recognized as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[5][6]

These application notes provide detailed protocols for several key derivatization reactions of this compound, including N-acylation, Schiff base formation, diazotization and azo coupling, and the synthesis of pyrazolo[1,5-a]pyrimidines. The protocols are supplemented with tables of representative data and diagrams to illustrate experimental workflows and relevant biological pathways.

General Experimental Workflow

The derivatization of this compound typically follows a general workflow from synthesis to biological evaluation. This process involves the chemical modification of the starting material, purification of the resulting derivatives, structural characterization, and subsequent screening for biological activity.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation start This compound reaction Derivatization Reaction (e.g., Acylation, Condensation) start->reaction purification Purification (Crystallization, Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr Characterize Pure Derivative ms Mass Spectrometry purification->ms Characterize Pure Derivative ir IR Spectroscopy purification->ir Characterize Pure Derivative mp Melting Point purification->mp Characterize Pure Derivative in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) nmr->in_vitro ms->in_vitro ir->in_vitro mp->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

References

Application Notes and Protocols: Experimental Procedure for N-Alkylation of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding affinity. Substituted aminopyrazoles, in particular, are privileged structures found in numerous pharmacologically active agents, including kinase inhibitors.

This document provides a detailed experimental protocol for the N-alkylation of 5-m-Tolyl-2H-pyrazol-3-ylamine. The procedure focuses on a common and effective method utilizing a strong base to ensure efficient deprotonation and subsequent alkylation. Given the asymmetrical nature of the starting material, this reaction can potentially yield two regioisomers: the N1- and N2-alkylated products. The protocol described is optimized for regioselectivity, favoring the formation of the N1-alkylated isomer, which is often the desired product in drug discovery programs. Factors influencing this selectivity include the choice of base, solvent, and the steric and electronic nature of the pyrazole substituents.

Experimental Protocols

General Base-Mediated N-Alkylation Procedure

This protocol describes the N-alkylation of this compound with an alkyl halide using sodium hydride as the base in an anhydrous solvent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material, achieving a concentration of approximately 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. During this time, the evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to isolate the desired N-alkylated product(s).

Data Presentation

The following table summarizes representative quantitative data for the N-ethylation of a 5-aryl-2H-pyrazol-3-ylamine, which serves as a model for the N-alkylation of this compound.

ParameterValue
Reactants & Reagents
5-Aryl-2H-pyrazol-3-ylamine1.0 mmol, 1.0 eq
Sodium Hydride (60%)1.2 mmol, 1.2 eq
Ethyl Iodide1.1 mmol, 1.1 eq
Anhydrous DMF5 mL (0.2 M)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time8 hours
Product & Yield
Product Name1-Ethyl-5-aryl-1H-pyrazol-3-amine
Yield75-85% (isolated yield)
Characterization Data
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.20 (m, 5H, Ar-H), 5.80 (s, 1H, pyrazole-H4), 4.10 (q, J = 7.2 Hz, 2H, -CH₂CH₃), 3.80 (br s, 2H, -NH₂), 1.45 (t, J = 7.2 Hz, 3H, -CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 158.0 (C3), 145.0 (C5), 132.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 95.0 (C4), 42.0 (-CH₂CH₃), 15.0 (-CH₂CH₃)
Mass Spec. (ESI-MS) m/z calculated for C₁₁H₁₃N₃ [M+H]⁺: 188.1182; found: 188.1185

Note: Spectroscopic data are representative for a generic 5-phenyl-pyrazol-3-ylamine derivative and may vary slightly for the 5-m-tolyl analog.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve deprotonate Add NaH at 0°C, then stir at RT dissolve->deprotonate alkylate Add alkyl halide dropwise at 0°C deprotonate->alkylate react Stir at RT for 4-12h (Monitor by TLC/LC-MS) alkylate->react quench Quench with sat. NaHCO₃ (aq) react->quench workup Aqueous workup and extraction with EtOAc quench->workup purify Purify by flash column chromatography workup->purify end End purify->end

Caption: General experimental workflow for base-mediated N-alkylation.

signaling_pathway ext_signal Extracellular Signal (e.g., Cytokine, Stress) receptor Receptor Activation ext_signal->receptor mapkkk MAPKKK (e.g., MEKK1) receptor->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk jnk JNK (Kinase) mapkk->jnk substrate Substrate (e.g., c-Jun) jnk->substrate apoptosis Apoptosis / Inflammation substrate->apoptosis inhibitor N-Alkylated Pyrazole (JNK Inhibitor) inhibitor->jnk

Caption: Role of N-alkylated pyrazoles as JNK inhibitors in a signaling pathway.

5-m-Tolyl-2H-pyrazol-3-ylamine: A Versatile Building Block in Organic Synthesis for Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a valuable heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its pyrazole core, substituted with a tolyl group and a reactive amino functionality, provides a versatile scaffold for the construction of complex molecular architectures. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its role as a precursor to potent therapeutic agents and effective crop protection agents.[1][2] Notably, it is a key component in the development of anti-inflammatory and analgesic drugs.[1][2]

The strategic importance of this compound lies in the reactivity of its amino group, which readily participates in various chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of fused heterocyclic systems, leading to the generation of compound libraries with a broad spectrum of biological activities. The pyrazole nucleus itself is a well-established pharmacophore, known to be present in numerous approved drugs and to interact with a variety of biological targets.[3][4]

This application note provides a detailed overview of the synthesis of this compound and its application in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant medicinal chemistry interest.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its ortho-isomer and proceeds via a classical condensation reaction between a β-ketonitrile and hydrazine hydrate.[5] The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the stable aromatic pyrazole ring.

Experimental Protocol:

Materials:

  • 3-Oxo-3-(m-tolyl)propanenitrile

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in ethanol (5 mL per gram of nitrile), add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to 70 °C and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product, this compound, can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

ParameterValueReference
Starting Material3-Oxo-3-(m-tolyl)propanenitrileN/A
ReagentHydrazine hydrate[5]
SolventEthanol[5]
Temperature70 °C[5]
Reaction Time16 hours[5]
Yield (Crude) ~90% [5]

Table 1: Summary of the synthesis of this compound.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

5-Aminopyrazoles are extensively used as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[6][7] These bicyclic structures are considered purine bioisosteres and exhibit a wide range of pharmacological activities, including kinase inhibition. The synthesis typically involves the condensation of the 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 7-hydroxy-5-methyl-2-(m-tolyl)pyrazolo[1,5-a]pyrimidine

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of pyrazole).

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Pour the mixture into ice-cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-hydroxy-5-methyl-2-(m-tolyl)pyrazolo[1,5-a]pyrimidine.

ParameterValue
Starting MaterialThis compound
ReagentEthyl acetoacetate
SolventGlacial acetic acid
TemperatureReflux (~118 °C)
Reaction Time4-6 hours
Expected Yield ~80-90%

Table 2: Representative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis of Building Block cluster_application Application in Heterocycle Synthesis Nitrile 3-Oxo-3-(m-tolyl)propanenitrile Condensation Condensation (EtOH, 70°C, 16h) Nitrile->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation BuildingBlock This compound Condensation->BuildingBlock Cyclocondensation Cyclocondensation (Acetic Acid, Reflux, 4-6h) BuildingBlock->Cyclocondensation Dicarbonyl Ethyl Acetoacetate Dicarbonyl->Cyclocondensation FusedProduct Pyrazolo[1,5-a]pyrimidine Derivative Cyclocondensation->FusedProduct

Caption: Synthetic workflow from starting materials to the final fused heterocyclic product.

Potential Biological Activity and Signaling Pathways

Derivatives of 3-aminopyrazoles are well-documented as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold, synthesized from this compound, can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a target kinase and preventing the phosphorylation of downstream substrates.

G cluster_pathway Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate CellularResponse Cell Proliferation, Survival PhosphoSubstrate->CellularResponse Inhibitor Pyrazolo[1,5-a]pyrimidine (from this compound) Inhibitor->Kinase Inhibition

Caption: General mechanism of action for a kinase inhibitor derived from the pyrazole scaffold.

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the construction of diverse and complex heterocyclic compounds. The application of this intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines highlights its importance in medicinal chemistry for the development of potential kinase inhibitors and other therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers and scientists in drug development to utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the cyclocondensation reaction between 3-(m-tolyl)-3-oxopropanenitrile and hydrazine hydrate.[1] This reaction is a variation of the well-established Knorr pyrazole synthesis and typically proceeds with good yields. The general mechanism involves the initial reaction of hydrazine with the ketone functionality of the β-ketonitrile to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. Here are the most common issues and their corresponding solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider increasing the reaction time or temperature.[3][4]

  • Suboptimal Temperature: The reaction temperature is critical. While room temperature reactions are possible, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent like ethanol is a common practice.[5]

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to lower yields. A slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the β-ketonitrile.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the troubleshooting section for more details on common side reactions.

  • Purity of Starting Materials: Ensure the purity of both 3-(m-tolyl)-3-oxopropanenitrile and hydrazine hydrate. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of multiple products is a common issue. Besides the desired this compound, you may be observing:

  • Hydrazone Intermediate: The initial intermediate of the reaction, the hydrazone of 3-(m-tolyl)-3-oxopropanenitrile, may be present if the cyclization step is incomplete.

  • Unreacted Starting Material: Unreacted 3-(m-tolyl)-3-oxopropanenitrile is a common impurity if the reaction has not gone to completion.

  • Products of Hydrazine Degradation: Hydrazine can undergo oxidation or disproportionation, leading to various byproducts.

  • Alternative Cyclization Products (less common with unsubstituted hydrazine): While less of a concern with hydrazine itself, substituted hydrazines can lead to regioisomers.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid pyrazole products. A suitable solvent system should be determined experimentally, but ethanol, methanol, or mixtures with water are often good starting points.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a typical choice.[6]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Reaction conditions are too mild (temperature too low, reaction time too short).2. Inactive or degraded hydrazine hydrate.3. Purity of the starting β-ketonitrile is low.1. Increase the reaction temperature to reflux in a suitable solvent like ethanol or methanol. Extend the reaction time and monitor by TLC.[5]2. Use fresh, high-purity hydrazine hydrate.3. Purify the 3-(m-tolyl)-3-oxopropanenitrile before use, for example, by recrystallization or column chromatography.
Formation of a Sticky or Oily Product Instead of a Solid 1. Presence of impurities that are preventing crystallization.2. The product itself may be a low-melting solid or an oil at room temperature.1. Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization.2. If the pure product is an oil, purification should be performed using column chromatography or vacuum distillation.[7]
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Insufficient amount of hydrazine hydrate.1. Increase the reaction time and/or temperature.[3]2. Use a slight excess (1.1-1.5 equivalents) of hydrazine hydrate.
Product Discoloration (e.g., yellowing) 1. Air oxidation of the amine functionality.2. Formation of colored impurities from side reactions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.

Experimental Protocols

Synthesis of 3-(m-tolyl)-3-oxopropanenitrile (Precursor)

A common method for the synthesis of β-ketonitriles is the Claisen condensation of an appropriate ester with acetonitrile.[2]

Materials:

  • Methyl 3-methylbenzoate

  • Anhydrous acetonitrile

  • Sodium ethoxide or sodium hydride

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of sodium ethoxide in anhydrous diethyl ether is prepared.

  • A solution of methyl 3-methylbenzoate and anhydrous acetonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the resulting sodium salt of the product is filtered and washed with anhydrous diethyl ether.

  • The salt is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the 3-(m-tolyl)-3-oxopropanenitrile.

  • The crude product is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

Synthesis of this compound

This protocol is adapted from a similar synthesis of the ortho-isomer.[5]

Materials:

  • 3-(m-tolyl)-3-oxopropanenitrile

  • Hydrazine hydrate (85-99%)

  • Ethanol or Methanol

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a stirred solution of 3-(m-tolyl)-3-oxopropanenitrile (1 equivalent) in ethanol (e.g., 10 mL per gram of starting material), add hydrazine hydrate (1.2 equivalents).

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and stirred for 4-16 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The yield of 5-aryl-3-aminopyrazoles is sensitive to reaction conditions. The following tables provide illustrative data on how solvent and temperature can influence the reaction outcome, based on general principles and observations for similar pyrazole syntheses.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EthanolReflux (78)885-95
MethanolReflux (65)1080-90
IsopropanolReflux (82)880-90
Acetic Acid100475-85
Water1001260-70

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Table 2: Effect of Temperature on Reaction Yield in Ethanol

Temperature (°C)Reaction Time (h)Typical Yield (%)
25 (Room Temp)2440-60
501270-80
78 (Reflux)885-95

Note: Higher temperatures generally lead to faster reaction rates and higher yields, but may also increase the formation of byproducts.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Pyrazole Synthesis start_prec Methyl 3-methylbenzoate + Acetonitrile claisen Claisen Condensation (NaOEt, Ether, Reflux) start_prec->claisen workup_prec Acidic Workup (HCl) claisen->workup_prec product_prec 3-(m-tolyl)-3-oxopropanenitrile workup_prec->product_prec start_main 3-(m-tolyl)-3-oxopropanenitrile + Hydrazine Hydrate product_prec->start_main reaction Cyclocondensation (Ethanol, Reflux) start_main->reaction workup_main Solvent Removal reaction->workup_main purification Purification (Recrystallization or Chromatography) workup_main->purification product_main This compound purification->product_main

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_0 Analysis of Results cluster_1 Corrective Actions start Low Yield Observed check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc is_sm Starting material present? check_tlc->is_sm is_multiple Multiple new spots? check_tlc->is_multiple is_sm->is_multiple No increase_time_temp Increase reaction time and/or temperature is_sm->increase_time_temp Yes check_reagents Verify purity of starting materials and reagents is_multiple->check_reagents Yes optimize_conditions Optimize solvent and catalyst is_multiple->optimize_conditions Yes purification_strategy Develop a more effective purification strategy is_multiple->purification_strategy Yes end Improved Yield increase_time_temp->end Re-run reaction check_reagents->end Re-run reaction optimize_conditions->end Re-run reaction end_purify Pure Product purification_strategy->end_purify Re-purify product

Caption: A logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 5-m-Tolyl-2H-pyrazol-3-ylamine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally related aminopyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and related aminopyrazoles are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification.

Q2: My crude product is a yellow oil, as suggested in some synthesis procedures. How can I induce crystallization?

A2: If your product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent from the reaction is removed under high vacuum. If it remains an oil, you can attempt "oiling out" purification by dissolving the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, water) until turbidity persists. Cooling this mixture may induce crystallization. Seeding with a previously obtained pure crystal can also be effective.

Q3: What are the likely impurities in a synthesis of this compound from 3-oxo-3-m-tolylpropanenitrile and hydrazine?

A3: Potential impurities include unreacted starting materials (3-oxo-3-m-tolylpropanenitrile and hydrazine), and potentially a regioisomer, 3-m-Tolyl-1H-pyrazol-5-ylamine, depending on the reaction conditions. Side-products from incomplete cyclization may also be present.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal. The charcoal is then removed by filtration through celite before crystallization or concentration for chromatography. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q5: The purity of my compound does not improve after a single recrystallization. What should I do?

A5: If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, column chromatography is a more powerful technique for separating closely related impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated.- Concentrate the solution by carefully evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Try a different solvent system with a lower boiling point.
Crystals are colored. Colored impurities are present.- Before recrystallization, dissolve the crude product in the solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter hot to remove the charcoal before allowing the solution to cool.
Low recovery of the purified product. Too much solvent was used for recrystallization or washing. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the compound.- Ensure the crystals are washed with a minimal amount of ice-cold solvent.- Recover additional product from the mother liquor by concentrating it and cooling for a second crop of crystals.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The chosen eluent system has incorrect polarity.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The compound streaks on the column. The compound is not fully soluble in the eluent, or the column is overloaded. The silica gel may be too acidic.- Ensure the compound is fully dissolved before loading onto the column.- Use a larger column or less sample.- Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed with the eluent.
The compound does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For aminopyrazoles, adding a small percentage of methanol to a dichloromethane or ethyl acetate eluent can be effective.

Quantitative Data Summary

Purification Method Solvent System Expected Purity Notes
Recrystallization Ethanol>95%A common choice for aminopyrazoles.
Methanol>95%Similar to ethanol, good for polar compounds.
Ethyl Acetate / Hexanes>98%Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Ethanol / Water>95%Dissolve in hot ethanol, add hot water until turbid, then cool.
Ethanol / DMF>98%For less soluble compounds, use a minimal amount of DMF.
Column Chromatography Hexanes / Ethyl Acetate (Gradient)>99%Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Dichloromethane / Methanol (Gradient)>99%A more polar system, start with 1-2% methanol and increase as needed.
Pentane / Diethyl Ether (5:1)>98%Reported for a structurally related tolyl-amine.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and heating on a hotplate may be necessary.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography using a Hexanes/Ethyl Acetate Gradient
  • Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity hexanes/ethyl acetate mixture.

  • Gradient: Gradually increase the proportion of ethyl acetate in the eluent (e.g., to 90:10, 80:20, and so on) to increase its polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product (Yellow Oil or Solid) dissolve Dissolve in Minimal Hot Solvent crude->dissolve chromatography Column Chromatography crude->chromatography For high purity or oil charcoal Add Activated Charcoal (Optional for color) dissolve->charcoal If colored cool Slow Cooling & Crystallization dissolve->cool If not colored filter_hot Hot Filtration charcoal->filter_hot filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold pure_crystals Pure Crystals filter_cold->pure_crystals mother_liquor Mother Liquor (Contains Impurities) filter_cold->mother_liquor pure_oil Pure Product chromatography->pure_oil Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat & Add More Solvent oiling_out->reheat Yes concentrate Concentrate Solution no_crystals->concentrate Yes success Successful Crystallization no_crystals->success No slow_cool Cool Slowly reheat->slow_cool failure Consider Different Solvent System reheat->failure slow_cool->success scratch Scratch Flask / Seed concentrate->scratch scratch->success scratch->failure

References

Common side reactions in the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine.

Troubleshooting Guide

Users may encounter several common issues during the synthesis of this compound. This guide is designed to help identify and resolve these problems in a structured, question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in pyrazole synthesis can arise from several factors. A primary cause can be the poor quality of starting materials, particularly the β-ketonitrile (3-oxo-3-m-tolylpropanenitrile) and hydrazine.[1][2] Ensure that the starting materials are pure and dry. Another common issue is incomplete reaction, which can be addressed by increasing the reaction time or temperature.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.[1] In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product; adding a dehydrating agent or increasing the temperature can facilitate this step.[3]

Issue 2: Presence of Significant Impurities or Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can they be minimized?

  • Answer: The most common side reaction in pyrazole synthesis is the formation of regioisomers, although this is less of a concern when using a symmetrical reagent like hydrazine.[1][3] However, other side reactions can lead to impurities. For instance, incomplete cyclization can leave unreacted hydrazone intermediates in the product mixture. The presence of highly reactive functional groups could also lead to rearranged or ring-opened products.[3] To minimize these, ensure precise control over reaction conditions such as temperature and pH.[3] Purification techniques like column chromatography or recrystallization are often necessary to remove these byproducts.[1]

Issue 3: Discoloration of the Reaction Mixture

  • Question: The reaction mixture has turned a deep yellow or red color. Is this normal, and what does it indicate?

  • Answer: The formation of colored impurities is a frequent observation in pyrazole synthesis.[1][4] This discoloration often results from the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1] While some color change may be unavoidable, a very intense color could indicate significant degradation and the formation of impurities. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: A prevalent method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile (in this case, 3-oxo-3-m-tolylpropanenitrile) and a hydrazine derivative.[5] This approach is favored for its directness and the availability of the starting materials.

  • Q2: How can I confirm the structure of my final product and identify any impurities?

    • A2: A combination of spectroscopic techniques is essential for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for determining the structure of the pyrazole and identifying isomers.[1] Mass spectrometry (MS) can confirm the molecular weight of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.[6]

  • Q3: Can the pyrazole ring open after formation?

    • A3: Yes, the pyrazole ring can be susceptible to ring-opening, particularly in the presence of a strong base, which can lead to deprotonation at the C3 position.[7] It is important to consider the pH of the reaction and work-up conditions to maintain the integrity of the pyrazole ring.

Quantitative Data Summary

Problem Potential Cause Effect on Yield Troubleshooting Action
Low ConversionIncomplete reaction, low temperature, short reaction timeSignificant DecreaseIncrease reaction time and/or temperature; monitor with TLC[2]
Impure ProductFormation of stable intermediates, side reactionsModerate to Significant DecreaseAdd a dehydrating agent; optimize reaction conditions (pH, solvent); purify via chromatography or recrystallization[1]
DiscolorationDecomposition of hydrazine, oxidation of intermediatesMinor to Moderate DecreaseRun the reaction under an inert atmosphere; use high-purity starting materials[1][4]
Ring OpeningStrongly basic conditionsSignificant DecreaseMaintain neutral or slightly acidic conditions during reaction and work-up

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of 5-o-tolyl-lH-pyrazol-3-amine.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-3-m-tolylpropanenitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 16 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the solvent. The crude product can then be purified.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.

Visualizations

Synthesis_Pathway 3-oxo-3-m-tolylpropanenitrile 3-oxo-3-m-tolylpropanenitrile Intermediate Hydrazone Intermediate 3-oxo-3-m-tolylpropanenitrile->Intermediate + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Product This compound Intermediate->Product Cyclization - H2O

Caption: Main synthetic pathway for this compound.

Side_Reactions Starting_Materials β-Ketonitrile + Hydrazine Main_Reaction Desired Cyclization Starting_Materials->Main_Reaction Side_Reaction_1 Incomplete Cyclization Starting_Materials->Side_Reaction_1 Side_Reaction_2 Hydrazine Decomposition Starting_Materials->Side_Reaction_2 Desired_Product This compound Main_Reaction->Desired_Product Side_Reaction_3 Ring Opening Desired_Product->Side_Reaction_3 Side_Product_1 Stable Hydrazone Intermediate Side_Reaction_1->Side_Product_1 Side_Product_2 Colored Impurities Side_Reaction_2->Side_Product_2 Side_Product_3 Degraded Product

Caption: Common side reaction pathways in pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify_Materials Purify/Replace Starting Materials Purity_OK->Purify_Materials No Check_Conditions Review Reaction Conditions (Time, Temp, Atmosphere) Purity_OK->Check_Conditions Yes Purify_Materials->Check_Purity Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Increase Time/Temp Use Inert Atmosphere Conditions_OK->Optimize_Conditions No Analyze_Impurities Analyze Impurities (NMR, MS) Conditions_OK->Analyze_Impurities Yes Optimize_Conditions->Check_Conditions Identify_Side_Products Identify Side Products Analyze_Impurities->Identify_Side_Products Adjust_Purification Adjust Purification Method (Chromatography, Recrystallization) Identify_Side_Products->Adjust_Purification End Improved Yield/Purity Adjust_Purification->End

Caption: A logical workflow for troubleshooting low yield or impure product.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, alongside detailed experimental protocols and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.[3]

Q2: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. What are the primary factors influencing this?

A2: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4][5] The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[2][6]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the nucleophilic attack, directing the reaction to the less crowded carbonyl group.[1][3]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1][7]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the outcome. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][7] In contrast, basic conditions might favor attack by the more nucleophilic nitrogen.[5]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[7] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4][7]

  • Reactant Stoichiometry: Recent studies suggest that varying the ratio of the dicarbonyl compound to the hydrazine can also influence the regioisomeric ratio, an often-overlooked parameter.[6]

G cluster_Inputs Inputs cluster_Factors Influencing Factors cluster_Process Reaction Process cluster_Outputs Outputs Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Knorr Condensation Dicarbonyl->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Sterics Steric Hindrance Sterics->Reaction Electronics Electronic Effects Electronics->Reaction pH Reaction pH pH->Reaction Solvent Solvent Choice Solvent->Reaction Stoichiometry Stoichiometry Stoichiometry->Reaction IsomerA Regioisomer A Reaction->IsomerA Pathway 1 IsomerB Regioisomer B Reaction->IsomerB Pathway 2

Q3: How can I practically improve the regioselectivity of my reaction?

A3: To favor the formation of a single regioisomer, a systematic approach to optimizing reaction conditions is necessary. The following troubleshooting workflow can guide your efforts.

G start Start: Poor Regioselectivity (Isomer Mixture Observed) check_solvent Is a fluorinated alcohol (e.g., TFE, HFIP) being used? start->check_solvent change_solvent Action: Switch solvent to 2,2,2-trifluoroethanol (TFE). Monitor reaction. check_solvent->change_solvent No check_ph Has the reaction pH been optimized? check_solvent->check_ph Yes change_solvent->check_ph end End: Desired Regioisomer Obtained change_solvent->end Success adjust_ph Action: Screen acidic vs. basic conditions. Use catalytic acid (e.g., TFA) or base (e.g., TEA). check_ph->adjust_ph No check_sterics Can steric hindrance be increased on one reactant? check_ph->check_sterics Yes adjust_ph->check_sterics adjust_ph->end Success modify_substrate Action: Redesign substrate with a bulkier protecting or substituent group. check_sterics->modify_substrate No/Possible check_ratio Have different reactant stoichiometries been tested? check_sterics->check_ratio Yes/Not Possible modify_substrate->check_ratio modify_substrate->end Success adjust_ratio Action: Vary the dicarbonyl-to- hydrazine ratio (e.g., 1:1.2 vs 1.2:1). check_ratio->adjust_ratio No separate If optimization fails, proceed to isomer separation. check_ratio->separate Yes adjust_ratio->separate adjust_ratio->end Success separate->end

Q4: What are the best analytical methods to determine the isomeric ratio of my pyrazole products?

A4: Accurately determining the ratio of regioisomers is crucial for assessing the success of your reaction optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of protons and carbons on the pyrazole ring and its substituents will differ between regioisomers. For unambiguous assignment, 2D NMR techniques like NOESY and HMBC can be invaluable. A NOESY spectrum can show through-space interactions, for example, between a substituent on N1 and a substituent at C5, confirming their proximity in a specific isomer.[8][9]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is an effective method for both quantifying and separating isomers.[10] Developing a method that shows baseline separation of the two isomer peaks allows for accurate integration and ratio determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazole derivatives, GC-MS can separate the isomers chromatographically and provide their mass spectra for identification.

  • X-ray Crystallography: If single crystals can be obtained from the product mixture or from a purified isomer, X-ray crystallography provides definitive structural proof of the regiochemistry.[11]

Q5: I've already produced a mixture of regioisomers. What is the best strategy for separation?

A5: If optimizing the reaction for selectivity is not feasible, separation of the isomers is necessary.

  • Silica Gel Column Chromatography: This is the most common and often effective method for separating pyrazole regioisomers.[8][12]

    • Solvent Screening: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1][13] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is a powerful but more resource-intensive option.

Data on Regioselectivity Control

The choice of solvent can significantly influence the ratio of regioisomers. The following table summarizes representative data on the effect of different solvents on the regioselectivity of pyrazole synthesis.

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomer Ratio (A:B)Reference
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEthanol1 : 1.5
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE>95 : 5
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol1 : 1.3
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol85 : 15[4]
1-Phenyl-1,3-butanedionePhenylhydrazineTFE>98 : 2[4]

Note: Regioisomer ratios are highly dependent on the specific substrates used. This table illustrates a general trend.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using TFE

This protocol provides a general method for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)[3]

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE.

  • Slowly add the substituted hydrazine to the solution at room temperature. Note that the reaction can be exothermic.[3]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to isolate the desired regioisomer.[4]

Protocol 2: Analytical Method for Isomer Ratio Determination by ¹H NMR

Procedure:

  • Obtain a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Identify distinct, well-resolved signals corresponding to each regioisomer. Protons on or near the differing substituent groups are often the best reporters (e.g., N-CH₃, aromatic protons adjacent to a substituent).

  • Integrate the area of a characteristic peak for each isomer. Ensure the chosen peaks correspond to the same number of protons (e.g., a methyl group for each).

  • Calculate the ratio of the integrals to determine the regioisomeric ratio of the products. For unambiguous structural assignment, 2D-NMR experiments like NOESY are recommended.[8]

References

Optimizing reaction conditions for 5-m-Tolyl-2H-pyrazol-3-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route for the synthesis of this compound is the cyclocondensation reaction between 3-oxo-3-m-tolylpropanenitrile and hydrazine hydrate.[1][2][3] This reaction typically proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired aminopyrazole.[1][2][3]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: The key parameters that significantly impact the reaction outcome are:

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, and in some cases, the regioselectivity of the reaction.[4]

  • Molar Ratio of Reactants: An excess of hydrazine hydrate is often used to ensure the complete consumption of the β-ketonitrile.

  • Purity of Starting Materials: Impurities in the 3-oxo-3-m-tolylpropanenitrile or hydrazine hydrate can lead to side reactions and lower yields.

Q3: What are the common side products in this synthesis?

A3: Common side products can include uncyclized hydrazone intermediates if the reaction is incomplete.[1] If substituted hydrazines were to be used, the formation of regioisomers (3-amino vs. 5-amino pyrazoles) would be a major concern.[1][4] In some cases, particularly under harsh conditions or with certain catalysts, further reactions of the aminopyrazole product can lead to fused heterocyclic systems.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-oxo-3-m-tolylpropanenitrile), you can observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Impure starting materials.1. Increase the reaction time and continue to monitor by TLC. 2. Optimize the temperature. A temperature of around 70°C is a good starting point.[5] 3. Ensure the purity of 3-oxo-3-m-tolylpropanenitrile and hydrazine hydrate.
Formation of Multiple Products (Observed on TLC) 1. Presence of impurities in starting materials. 2. Side reactions due to excessive temperature or prolonged reaction time.1. Purify the starting materials before the reaction. 2. Reduce the reaction temperature or time. Monitor the reaction closely to stop it once the starting material is consumed.
Product is an Oil and Difficult to Isolate/Purify 1. Presence of impurities. 2. Residual solvent.1. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 2. Try trituration with a non-polar solvent like hexane to solidify the product. 3. Ensure all solvent is removed under reduced pressure.
Difficulty in Purifying the Product 1. Inappropriate recrystallization solvent. 2. Product instability on silica gel.1. Screen for a suitable recrystallization solvent or solvent system. Ethanol, methanol, or mixtures with water are often good starting points for aminopyrazoles.[6][7] 2. If using column chromatography, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.

Experimental Protocols

Synthesis of 3-oxo-3-m-tolylpropanenitrile (Starting Material)

A common method for the synthesis of β-ketonitriles is the condensation of a methyl ketone with a cyanide source or the reaction of an ester with acetonitrile. For example, m-toluoyl chloride can be reacted with the sodium salt of cyanoacetic acid, followed by decarboxylation. Alternatively, ethyl m-toluate can be condensed with acetonitrile in the presence of a strong base like sodium ethoxide.[8]

Synthesis of this compound

This protocol is adapted from the synthesis of the ortho-isomer and is expected to provide good results for the meta-isomer.[5]

Materials:

  • 3-oxo-3-m-tolylpropanenitrile

  • Hydrazine hydrate (80-95% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-oxo-3-m-tolylpropanenitrile (1 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.5 equivalents).

  • Heat the reaction mixture to 70°C and maintain this temperature for 16-24 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following tables provide a summary of how different reaction conditions can influence the synthesis of 5-aryl-2H-pyrazol-3-ylamines. Note that these are generalized trends and optimal conditions for this compound may need to be determined empirically.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Ethanol701685-95
Methanol651880-90
Isopropanol801282-92
Acetic Acid100870-85*

*Higher temperatures and acidic conditions may lead to N-acetylation as a side product.[1]

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)SolventReaction Time (h)Typical Yield (%)
50Ethanol2475-85
70Ethanol1685-95
90 (Reflux)Ethanol888-96

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - 3-oxo-3-m-tolylpropanenitrile - Hydrazine Hydrate - Ethanol dissolve Dissolve β-ketonitrile in Ethanol prep_reactants->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine heat Heat to 70°C (16-24h) add_hydrazine->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow decision decision solution solution start Low Yield or Incomplete Reaction check_time_temp Check Reaction Time & Temperature start->check_time_temp check_purity Check Starting Material Purity check_time_temp->check_purity Optimal increase_time_temp Increase Time/ Temperature check_time_temp->increase_time_temp Not Optimal purify_sm Purify Starting Materials check_purity->purify_sm Impure re_run Re-run Reaction check_purity->re_run Pure increase_time_temp->re_run purify_sm->re_run

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

5-m-Tolyl-2H-pyrazol-3-ylamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-m-Tolyl-2H-pyrazol-3-ylamine

This technical support center provides guidance on the stability and storage of this compound, along with troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q2: What is the typical shelf life of this compound?

A2: The shelf life of this compound can vary depending on the purity of the material and storage conditions. When stored as recommended, the compound is expected to be stable for at least one to two years. However, it is advisable to re-analyze the material if it has been stored for an extended period or if there are any visual changes, such as color darkening.

Q3: Is this compound sensitive to air or light?

A3: Yes, aminopyrazole derivatives can be sensitive to both air and light. The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light. This may lead to the formation of colored impurities, such as azo-dimers. Therefore, it is crucial to store the compound in a dark, airtight container, preferably under an inert atmosphere.

Q4: What are the potential signs of degradation of this compound?

A4: Visual signs of degradation include a change in color from off-white or light tan to a darker brown or reddish-brown hue. A change in the physical state, such as clumping of the powder, may also indicate moisture absorption and potential degradation. For a definitive assessment of purity, analytical techniques such as HPLC, TLC, or NMR spectroscopy should be employed.

Q5: Is this compound stable in common organic solvents?

A5: this compound is generally stable in common aprotic organic solvents such as dichloromethane, ethyl acetate, and acetonitrile for short periods at room temperature. However, prolonged storage in solution is not recommended, as it may accelerate degradation. Solutions should be prepared fresh before use. Stability in protic solvents like methanol or ethanol may be lower, and the compound's stability in acidic or basic solutions is expected to be limited.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.1. Verify Purity: Assess the purity of the this compound using HPLC or ¹H NMR before use. 2. Fresh Reagent: Use a freshly opened container or a sample that has been properly stored. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the starting material during the reaction.
The solid material has darkened in color. Oxidation of the amine functionality.1. Assess Purity: The color change indicates potential degradation. Analyze a small sample by TLC or HPLC to check for impurities. 2. Purification: If impurities are detected, consider recrystallization or column chromatography to purify the material before use. 3. Proper Storage: Ensure future storage is in a tightly sealed container, in the dark, at 2-8°C, and preferably under an inert atmosphere.
Difficulty in dissolving the compound completely. Potential moisture absorption or presence of insoluble impurities.1. Drying: Dry the material under vacuum to remove any absorbed moisture. 2. Solubility Check: Test the solubility in a small volume of the intended solvent. If insolubility persists, it may be due to degradation products. 3. Filtration: If a small amount of insoluble material is present, dissolving the compound in a suitable solvent and filtering the solution before use may be an option, but purity should be confirmed.
Appearance of new spots on TLC during reaction monitoring. Degradation of the starting material or product under the reaction conditions.1. Reaction Conditions: Evaluate the stability of your starting material and product under the specific reaction conditions (e.g., temperature, pH). 2. Control Experiment: Run a control experiment with the starting material under the reaction conditions without other reagents to assess its stability. 3. Modify Conditions: If degradation is observed, consider milder reaction conditions (e.g., lower temperature, shorter reaction time).

Stability and Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerator)To slow down potential degradation processes.
Light Protect from light (Store in an amber vial or dark place)To prevent photolytic degradation.
Moisture Store in a tightly sealed container with a desiccant if possibleTo prevent hydrolysis and physical changes to the powder.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)To minimize oxidation of the amino group.

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound by HPLC

This protocol provides a general method for monitoring the stability of this compound. Method optimization may be required based on the available equipment and specific impurities of interest.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (e.g., photodiode array detector)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA (or formic acid) in water

  • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

3. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of high-purity this compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution.

  • Prepare working standards of appropriate concentrations by diluting the stock solution.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution. For example:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength using a PDA detector)

5. Stability Study Procedure (Forced Degradation):

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

  • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed standard to identify and quantify degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: Experimental Issue Observed (e.g., low yield, discoloration, side products) check_purity Step 1: Assess Purity of Starting Material (TLC, HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Action: Purify the Compound (Recrystallization, Chromatography) is_pure->purify No check_storage Step 2: Review Storage Conditions is_pure->check_storage Yes purify->check_purity is_storage_ok Are storage conditions optimal? (Dark, 2-8°C, Airtight, Inert Gas) check_storage->is_storage_ok correct_storage Action: Implement Correct Storage Practices is_storage_ok->correct_storage No check_reaction Step 3: Evaluate Reaction Conditions is_storage_ok->check_reaction Yes correct_storage->check_reaction is_reaction_harsh Are reaction conditions harsh? (High temp, strong acid/base) check_reaction->is_reaction_harsh modify_reaction Action: Use Milder Conditions (Lower temp, shorter time, inert atmosphere) is_reaction_harsh->modify_reaction Yes end_node End: Proceed with Experiment is_reaction_harsh->end_node No modify_reaction->end_node

Caption: Troubleshooting workflow for experimental issues.

DegradationPathways Hypothetical Degradation Pathways of this compound parent This compound oxidation Oxidation (Air, Light) parent->oxidation hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis thermal Thermal Stress (High Temperature) parent->thermal azo_dimer Azo-Dimer (Colored Impurity) oxidation->azo_dimer ring_opened Ring-Opened Products (e.g., nitriles, hydrazones) hydrolysis->ring_opened fragmented Fragmented Products thermal->fragmented

Caption: Potential degradation pathways for aminopyrazoles.

Technical Support Center: Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine. Our aim is to help you identify and mitigate the formation of impurities, thereby improving the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the condensation reaction between 3-oxo-3-m-tolylpropanenitrile and hydrazine hydrate.[1][2] This reaction typically proceeds through an intermediate hydrazone, which then undergoes intramolecular cyclization to form the desired aminopyrazole.[1][2]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The main impurities encountered during the synthesis of this compound include:

  • Unreacted Starting Materials: Residual 3-oxo-3-m-tolylpropanenitrile and hydrazine.

  • Intermediate Hydrazone: The acyclic intermediate formed from the initial reaction of the starting materials may persist if cyclization is incomplete.[1]

  • 5-m-Tolyl-3-pyrazolone: This byproduct can form if the nitrile group of the β-ketonitrile is hydrolyzed to a carboxylic acid or ester, which then reacts with hydrazine.

  • Dimerization Products: Aminopyrazoles can undergo dimerization, particularly under oxidative conditions or during prolonged storage.[3][4]

Q3: How do reaction conditions affect the purity of the final product?

A3: Reaction conditions such as temperature, solvent, and pH play a critical role in determining the purity of this compound. For instance, acidic conditions can favor the formation of the desired aminopyrazole, while basic conditions might promote the formation of byproducts.[5] Elevated temperatures can accelerate the reaction rate but may also lead to the formation of degradation products. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction pathway and yield.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and quantifying impurities. Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups in the product and starting materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure stoichiometric amounts of reactants are used; a slight excess of hydrazine hydrate may be beneficial.
Side reaction forming 5-m-tolyl-3-pyrazolone.- Maintain a neutral to slightly acidic pH.- Use anhydrous solvents to minimize hydrolysis of the nitrile group.
Presence of Unreacted 3-oxo-3-m-tolylpropanenitrile Insufficient reaction time or temperature.- Extend the reaction time and/or increase the temperature, monitoring the reaction progress by TLC or HPLC.
Inefficient mixing.- Ensure adequate stirring throughout the reaction.
High Levels of Intermediate Hydrazone Incomplete cyclization.- Addition of a catalytic amount of acid (e.g., acetic acid) can promote cyclization.- Increasing the reaction temperature after the initial hydrazone formation can facilitate ring closure.
Formation of 5-m-Tolyl-3-pyrazolone Hydrolysis of the nitrile group in the starting material.- Use anhydrous solvents and reagents.- Avoid strongly basic conditions. A neutral or slightly acidic environment is generally preferred.[5]
Product Discoloration or Dimer Formation Oxidation of the aminopyrazole.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere and protect it from light.
Difficulty in Product Isolation/Purification Product is an oil or has a low melting point.- If the product is an oil, attempt trituration with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.- Column chromatography on silica gel can be effective for purification.
Co-precipitation of impurities.- Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can help remove impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Purity

Parameter Condition Observed Effect on Purity Potential Impurities Favored
Temperature Low (e.g., room temp.)Slower reaction, may be incomplete.Unreacted starting materials, intermediate hydrazone.
Moderate (e.g., 60-80 °C)Generally optimal for good conversion and purity.-
High (e.g., >100 °C)Faster reaction, but potential for degradation and side products.Dimerization products, decomposition products.
Solvent EthanolGood solubility for reactants, commonly used.-
TolueneCan be used, may require higher temperatures.-
Acetic AcidCan act as a catalyst and solvent, promoting cyclization.Potential for N-acetylation of the product if not controlled.
pH Acidic (catalytic)Promotes cyclization of the hydrazone intermediate.-
NeutralGenerally provides a clean reaction.-
BasicMay lead to hydrolysis of the ketonitrile.5-m-Tolyl-3-pyrazolone.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a stirred solution of 3-oxo-3-m-tolylpropanenitrile (1.0 eq.) in ethanol (5-10 mL per gram of nitrile), add hydrazine hydrate (1.2-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene, or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add water to the hot solution until turbidity persists.

  • If necessary, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Synthesis_Pathway 3-oxo-3-m-tolylpropanenitrile 3-oxo-3-m-tolylpropanenitrile Intermediate Hydrazone Intermediate Hydrazone 3-oxo-3-m-tolylpropanenitrile->Intermediate Hydrazone + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate This compound This compound Intermediate Hydrazone->this compound Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_impurities Impurity Identification cluster_solutions Solutions Start Low Purity or Yield Analysis Analyze crude product (HPLC, NMR) Start->Analysis Unreacted_SM Unreacted Starting Material Analysis->Unreacted_SM High SM Pyrazolone Pyrazolone Impurity Analysis->Pyrazolone Pyrazolone detected Other Other Impurities Analysis->Other Other peaks Sol_Unreacted Increase reaction time/temp Ensure proper stoichiometry Unreacted_SM->Sol_Unreacted Sol_Pyrazolone Use anhydrous solvent Maintain neutral/acidic pH Pyrazolone->Sol_Pyrazolone Sol_Other Optimize purification (Recrystallization, Chromatography) Other->Sol_Other Impurity_Formation Ketonitrile 3-oxo-3-m-tolylpropanenitrile Desired_Product This compound Ketonitrile->Desired_Product + Hydrazine (Main Pathway) Hydrolyzed_Intermediate Hydrolyzed Ketonitrile Ketonitrile->Hydrolyzed_Intermediate Hydrolysis (e.g., H2O, OH-) Hydrazine Hydrazine Pyrazolone 5-m-Tolyl-3-pyrazolone Hydrolyzed_Intermediate->Pyrazolone + Hydrazine

References

Technical Support Center: Scaling Up the Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the scaled-up synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and versatile method for the synthesis of 5-aryl-2H-pyrazol-3-ylamines, including the m-tolyl variant, is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] Specifically, the synthesis involves the reaction of 3-(3-methylphenyl)-3-oxopropanenitrile with hydrazine hydrate.[1] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired pyrazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of hydrazine hydrate, which is a high-energy and toxic compound. The condensation reaction with the β-ketonitrile is often highly exothermic, posing a significant risk of a thermal runaway if not properly controlled, especially in large-scale reactors where the surface-area-to-volume ratio is reduced.[3] Hydrazine can also decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal catalysts.[3] Therefore, robust temperature control and appropriate handling procedures are critical.

Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?

A3: Common impurities include unreacted starting materials, the regioisomeric byproduct (3-m-Tolyl-2H-pyrazol-5-ylamine), and other byproducts from side reactions. The formation of regioisomers is a frequent issue in the synthesis of substituted pyrazoles.[3] To minimize impurities, precise control of reaction conditions such as temperature, reaction time, and stoichiometry is crucial. Lowering the reaction temperature may improve selectivity.[3] Purification is often achieved through recrystallization or column chromatography, with the choice of solvent being critical for obtaining a high-purity product.[3]

Q4: How can the exothermic nature of the hydrazine condensation be managed during scale-up?

A4: Managing the exotherm is critical for a safe scale-up. Key strategies include:

  • Slow, controlled addition: Hydrazine hydrate should be added to the reaction mixture at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.

  • Efficient cooling: The reactor must have adequate cooling capacity. Jacketed reactors with a circulating coolant are standard for such processes.

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.

  • Use of a base: In some cases, the addition of a mild base like sodium acetate can help to mitigate the severity of the exotherm by neutralizing any acidic byproducts that might catalyze decomposition.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete reaction.- Increase reaction time or temperature, monitoring for impurity formation.- Ensure efficient mixing to maintain a homogeneous reaction mixture.- Verify the quality and purity of starting materials (3-(3-methylphenyl)-3-oxopropanenitrile and hydrazine hydrate).
Product loss during workup or purification.- Optimize extraction and recrystallization solvents and procedures.- Perform a material balance to identify steps with significant loss.
Poor Regioselectivity (Formation of 3-m-Tolyl-2H-pyrazol-5-ylamine) Reaction conditions favor the formation of the undesired isomer.- Screen different solvents and catalysts.- Lowering the reaction temperature can often improve regioselectivity.[3]- Consider alternative synthetic routes that offer better regiochemical control if the issue persists.
Exothermic Runaway Inadequate heat dissipation at a larger scale.- Immediate Action: Stop the addition of reagents and apply maximum cooling.- If necessary, have a quenching agent on standby to stop the reaction.- For Future Batches: Reduce the rate of hydrazine hydrate addition, increase the solvent volume, and ensure the cooling system is adequate for the scale of the reaction.
Product Degradation The product may be unstable at elevated temperatures or in the presence of certain reagents.- Lower the reaction and purification temperatures.- If the compound is sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification The product and impurities have similar physical properties.- Impurity Profiling: Identify the major impurities using techniques like HPLC and LC-MS.- Recrystallization: Conduct a systematic screening of different solvents and solvent mixtures for recrystallization.- Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be an effective and scalable purification method.- Chromatography: While less ideal for very large scales, column chromatography with an optimized solvent system may be necessary.

Experimental Protocols

Representative Scale-Up Synthesis of this compound

This protocol is a representative example for a scaled-up synthesis and should be adapted and optimized based on the specific equipment and safety protocols of your facility.

Materials:

Material Molecular Weight ( g/mol ) Quantity Molar Equivalents
3-(3-methylphenyl)-3-oxopropanenitrile159.181.00 kg1.0
Hydrazine hydrate (~64% hydrazine)50.061.18 kg1.5
Ethanol (200 proof)46.0710 L-
Toluene92.145 L-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Sodium Sulfate (anhydrous)142.04As needed-

Procedure:

  • Reaction Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with 3-(3-methylphenyl)-3-oxopropanenitrile (1.00 kg) and ethanol (10 L).

  • Initial Cooling: Start stirring and cool the reactor contents to 10-15°C.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.18 kg) to the reaction mixture via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to a gentle reflux (approximately 70-75°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Work-up: To the resulting residue, add toluene (5 L) and water (5 L). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to afford the final product as a solid.

Visualizations

Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Charge_Reactants Charge 3-(3-methylphenyl)-3-oxopropanenitrile and Ethanol to Reactor Cooling_1 Cool to 10-15°C Charge_Reactants->Cooling_1 Hydrazine_Addition Slowly Add Hydrazine Hydrate (T < 25°C) Cooling_1->Hydrazine_Addition Reaction_Heat Heat to Reflux (70-75°C) for 16-24h Hydrazine_Addition->Reaction_Heat Monitoring Monitor by TLC/HPLC Reaction_Heat->Monitoring Solvent_Removal Concentrate under Reduced Pressure Monitoring->Solvent_Removal Extraction Add Toluene and Water, Separate Layers Solvent_Removal->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 and Concentrate Washing->Drying Purification Recrystallize from Suitable Solvent Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

G Start_Materials 3-(3-methylphenyl)-3-oxopropanenitrile + Hydrazine Hydrate Hydrazone_Intermediate Hydrazone Intermediate Start_Materials->Hydrazone_Intermediate Hydrazone Formation Hydrazone_Formation Nucleophilic attack on carbonyl carbon Pyrazole_Ring This compound Hydrazone_Intermediate->Pyrazole_Ring Cyclization Cyclization Intramolecular nucleophilic attack on nitrile carbon

Caption: Reaction mechanism for the synthesis of this compound.

References

Technical Support Center: 5-m-Tolyl-2H-pyrazol-3-ylamine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-m-Tolyl-2H-pyrazol-3-ylamine. The information provided addresses common challenges encountered during the synthesis, purification, and analytical characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are often due to incomplete reactions or the formation of side products. Here are some troubleshooting steps:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed before workup.

  • Temperature and Time: Ensure the reaction is heated at an appropriate temperature and for a sufficient duration. For the synthesis from 3-(3-methylphenyl)-3-oxopropanenitrile and hydrazine, heating at 70°C for 16 hours has been reported.[1]

  • Reagent Purity: Use pure starting materials and solvents, as impurities can lead to unwanted side reactions.

  • Catalyst Choice: While the direct condensation with hydrazine hydrate may not require a catalyst, related pyrazole syntheses can benefit from the addition of an acid or base catalyst to facilitate the initial condensation and subsequent cyclization.

Q2: I am having difficulty purifying this compound. What purification strategies are recommended?

A2: this compound is often obtained as an oil, which can make purification challenging.[1]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying pyrazole derivatives. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Crystallization: If the compound is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: The NMR spectrum of my compound is complex and difficult to interpret. What are the potential reasons for this?

A3: The complexity of the NMR spectrum of this compound can arise from several factors, most notably tautomerism.[2][3][4][5][6][7]

  • Tautomerism: Aminopyrazoles can exist as a mixture of tautomers in solution. This can lead to the presence of multiple sets of peaks in the NMR spectrum, broadening of signals, and difficulty in assigning specific protons and carbons.[2][3][4] The equilibrium between tautomers can be influenced by the solvent, temperature, and pH.[3]

  • Solvent Effects: The choice of NMR solvent can significantly impact the chemical shifts and the observed tautomeric equilibrium. It is advisable to run spectra in different solvents (e.g., CDCl₃, DMSO-d₆) to understand the tautomeric behavior.[3]

  • Proton Exchange: The amine (-NH₂) and pyrazole N-H protons can undergo exchange, which can lead to broad signals. Addition of D₂O will cause the exchangeable proton signals to disappear, aiding in their identification.

Q4: I am observing unexpected fragments in the mass spectrum of my compound. How can I interpret the fragmentation pattern?

A4: The mass spectrometric fragmentation of pyrazoles follows characteristic pathways.

  • Common Fragmentations: Two key fragmentation processes for the pyrazole ring are the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[8][9]

  • Substituent Effects: The substituents on the pyrazole ring can influence the fragmentation pattern. The tolyl group in your compound will likely lead to fragments corresponding to the tolyl cation or related structures.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecular ion and key fragments, HRMS is highly recommended.

Q5: My HPLC analysis of this compound shows poor peak shape or inconsistent retention times. How can I optimize the method?

A5: The polar and basic nature of the amino group can lead to challenges in reversed-phase HPLC.[10][11]

  • Column Choice: A C18 column is a common starting point, but for polar basic compounds, columns with alternative stationary phases (e.g., phenyl, polar-embedded) may provide better peak shape and retention.[12]

  • Mobile Phase pH: The pH of the mobile phase is critical. Buffering the mobile phase to a pH where the amine is in a consistent protonation state (either fully protonated or neutral) can significantly improve peak shape. Common volatile buffers for LC-MS compatibility include formic acid, acetic acid, or ammonium formate.[12]

  • Additives: The addition of a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can help to mask residual silanol groups on the silica-based stationary phase and reduce peak tailing.

  • Derivatization: If direct analysis is problematic, pre-column derivatization of the amino group can improve chromatographic behavior and detection sensitivity.[10][13]

Q6: Is this compound stable, and are there any special storage recommendations?

A6: Aminopyrazoles can be susceptible to oxidation and degradation over time, especially when exposed to air and light.

  • Storage: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen).

  • Purity Checks: For long-term storage, it is advisable to periodically re-analyze the compound for purity to ensure its integrity before use in experiments. The stability of aminopyrazoles can be influenced by substituents on the ring.[14]

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inactive reagents, incorrect reaction temperature, insufficient reaction time.Check the purity and activity of starting materials. Optimize reaction temperature and time while monitoring with TLC or LC-MS.
Formation of multiple products Side reactions, impurities in starting materials.Purify starting materials. Adjust reaction conditions (e.g., temperature, order of addition of reagents) to minimize side reactions.
Difficulty in isolating the product from the reaction mixture Product is an oil, presence of soluble impurities.Use column chromatography with a suitable solvent system. Consider converting the product to a salt to facilitate crystallization.
Product decomposes during purification Thermal instability, sensitivity to air or light.Use milder purification techniques (e.g., column chromatography at room temperature). Handle the compound under an inert atmosphere and protect it from light.
Analytical Characterization
Technique Problem Possible Cause Troubleshooting Steps
NMR Broad peaks for NH and NH₂ protons Proton exchange.Perform a D₂O exchange experiment to identify exchangeable protons. Lower the temperature of the NMR experiment to potentially slow down the exchange.
More peaks than expected Tautomerism, presence of impurities or regioisomers.Run NMR in different solvents (e.g., CDCl₃, DMSO-d₆) to observe changes in the spectrum. Use 2D NMR techniques (COSY, HSQC, HMBC) to aid in structure elucidation. Purify the sample further.
Mass Spec No molecular ion peak observed Fragmentation of the molecular ion.Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Ambiguous fragmentation pattern Complex fragmentation pathways.Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. Compare the observed fragmentation with known fragmentation patterns of pyrazoles.[8][9]
HPLC Peak tailing Interaction of the basic amine with residual silanols on the column.Use a mobile phase with a low pH (e.g., with 0.1% formic acid) to protonate the amine. Add a competing base like triethylamine to the mobile phase. Use a base-deactivated column.[12]
Poor retention Compound is too polar for the column and mobile phase.Use a more polar stationary phase (e.g., a polar-embedded phase). Use a mobile phase with a lower organic solvent content.
Inconsistent retention times Unstable mobile phase pH, column degradation.Use a buffered mobile phase. Ensure the column is properly equilibrated before each injection. Check the column's performance with a standard mixture.

Data Presentation

Table 1: Expected Analytical Data for this compound
Parameter Expected Value/Observation Notes
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Appearance Yellow oil or low melting solid[1]
¹H NMR Aromatic protons (tolyl & pyrazole rings), -CH₃ singlet, broad -NH and -NH₂ signals.Chemical shifts will be solvent-dependent. Tautomerism may lead to complex spectra.
¹³C NMR Aromatic and aliphatic carbons.
LC-MS (ESI+) [M+H]⁺ at m/z 174.10[1]

Experimental Protocols

General Protocol for HPLC Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically in the range of 220-280 nm).

  • Column Temperature: 25-30 °C.

Visualizations

Synthesis and Characterization Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 3-(3-methylphenyl)-3- oxopropanenitrile + Hydrazine Hydrate reaction Reaction (70°C, 16h, EtOH) start->reaction workup Work-up (Concentration) reaction->workup crude Crude Product (Yellow Oil) workup->crude purification Column Chromatography or Preparative HPLC crude->purification pure_product Pure 5-m-Tolyl-2H- pyrazol-3-ylamine purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (LC-MS, HRMS) pure_product->ms hplc HPLC Analysis (Purity) pure_product->hplc

A typical experimental workflow for the synthesis and characterization of this compound.

Tautomerism of this compound

Possible tautomeric forms of this compound that can exist in equilibrium.

Logical Troubleshooting Flow for HPLC Analysis

hplc_troubleshooting start HPLC Analysis of This compound peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention? peak_shape->retention No adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->adjust_ph Yes check_buffer Ensure Mobile Phase is Buffered and Well-Mixed retention->check_buffer Yes success Good Chromatography retention->success No add_modifier Add Amine Modifier (e.g., Triethylamine) adjust_ph->add_modifier change_column Use Base-Deactivated or Alternative Phase Column add_modifier->change_column change_column->retention equilibrate Equilibrate Column Sufficiently check_buffer->equilibrate equilibrate->success

A logical workflow for troubleshooting common HPLC issues encountered with aminopyrazoles.

References

Resolving issues with 5-m-Tolyl-2H-pyrazol-3-ylamine solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solubility of 5-m-Tolyl-2H-pyrazol-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, a pyrazole derivative with an aromatic amine group, is generally expected to have low solubility in aqueous solutions due to its significant hydrocarbon content, which makes it hydrophobic.[1] Like many pyrazole derivatives, it is likely to be more soluble in organic solvents such as ethanol, methanol, and acetone.[2][3] The solubility can also be influenced by the crystalline structure of the solid material.[3]

Q2: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Solvent Polarity: The choice of solvent is critical. Polar protic and aprotic organic solvents are generally more effective than water.

  • Temperature: Increasing the temperature usually enhances the solubility of solid compounds.[2]

  • pH: As the molecule contains an amine group, the pH of the solution can significantly impact its solubility. In acidic conditions, the amine group can be protonated, forming a more soluble salt.[3][4]

  • Particle Size: Reducing the particle size of the compound through methods like micronization can increase the dissolution rate, although it does not affect the equilibrium solubility.[3]

  • Crystal Form (Polymorphism): Different crystal forms of a compound can exhibit different solubility profiles.

Q3: In which common organic solvents can I expect this compound to dissolve?

Based on the general behavior of pyrazole derivatives, you can expect better solubility in the following organic solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile[3]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Troubleshooting Guide

Issue: The compound is not dissolving in my desired solvent.

This is a common challenge with compounds that have aromatic and heterocyclic structures. Here are some systematic steps to address this issue.

Step 1: Solvent Screening

Perform a systematic solvent screening to identify a suitable solvent or solvent mixture.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, DMF).

  • Mixing: Vigorously vortex each vial for 1-2 minutes.

  • Observation: Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Record Keeping: Record the volume of solvent required to dissolve the compound to estimate its solubility.

Step 2: Employing Co-solvents

If the compound is not sufficiently soluble in a single solvent, a co-solvent system can be effective. For example, if your final application requires an aqueous buffer, you may be able to dissolve the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) first, and then slowly add the aqueous buffer while vortexing.

Step 3: Adjusting Temperature

Gently warming the solution can increase the solubility of the compound.[2] However, be cautious of potential degradation at elevated temperatures. It is advisable to check the compound's thermal stability.

Step 4: Modifying pH

For aqueous-based solutions, adjusting the pH can significantly enhance solubility. Since this compound has a basic amine group, lowering the pH with a dilute acid (e.g., HCl) can lead to the formation of a more soluble ammonium salt.[4]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Dilution: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Equilibration: Mix the solutions and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Observation and Quantification: Visually inspect for any precipitation. For quantitative analysis, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be measured using a suitable analytical method like HPLC-UV.

Quantitative Solubility Data Summary

The following table provides an example of how to structure experimentally determined solubility data for this compound. The values presented here are for illustrative purposes and should be determined experimentally.

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.1
Ethanol25~5
Methanol25~8
Acetone25~15
Acetonitrile25~10
DMSO25> 50
DMF25> 50
PBS (pH 7.4)25< 0.1
0.1 M HCl25~2

Visual Guides

The following diagrams illustrate the suggested workflows for troubleshooting solubility issues.

G Workflow for Solubility Troubleshooting start Start: Compound Insoluble solvent_screening Step 1: Perform Solvent Screening start->solvent_screening is_soluble_single Is it soluble in a single solvent? solvent_screening->is_soluble_single use_co_solvent Step 2: Try a Co-solvent System is_soluble_single->use_co_solvent No end_success Success: Compound Dissolved is_soluble_single->end_success Yes is_soluble_co Is it soluble? use_co_solvent->is_soluble_co adjust_temp Step 3: Adjust Temperature is_soluble_co->adjust_temp No is_soluble_co->end_success Yes is_soluble_temp Is it soluble? adjust_temp->is_soluble_temp adjust_ph Step 4: Adjust pH (for aqueous systems) is_soluble_temp->adjust_ph No is_soluble_temp->end_success Yes is_soluble_ph Is it soluble? adjust_ph->is_soluble_ph is_soluble_ph->end_success Yes end_fail Further investigation needed (e.g., salt forms, formulations) is_soluble_ph->end_fail No

Caption: A step-by-step workflow for troubleshooting solubility issues.

G Logical Relationships in Solubility Enhancement compound This compound (Poorly Soluble) organic_solvent Organic Solvents (e.g., DMSO, Ethanol) compound->organic_solvent increases solubility in heat Increased Temperature compound->heat solubility increases with acid Acidic Conditions (Low pH) compound->acid protonation enhances solubility in dissolved_state Improved Solubility organic_solvent->dissolved_state heat->dissolved_state acid->dissolved_state

Caption: Factors that can enhance the solubility of the compound.

References

Validation & Comparative

5-m-Tolyl-2H-pyrazol-3-ylamine vs. other pyrazole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in the discovery of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various pyrazole derivatives, with a special focus on the synthetic precursor, 5-m-Tolyl-2H-pyrazol-3-ylamine. While direct bioassay data for this compound is limited, its significance as a key intermediate in the synthesis of potent anti-inflammatory and analgesic drugs is well-documented. This guide will objectively compare the performance of several bioactive pyrazole derivatives, supported by quantitative experimental data, detailed methodologies, and visualizations of relevant signaling pathways.

Comparative Bioactivity of Pyrazole Derivatives

The versatility of the pyrazole scaffold allows for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize quantitative data from various bioassays, offering a comparative perspective on the potency of different pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Derivative 1 HCT116 (Colon)0.39 ± 0.06DoxorubicinNot Specified
Pyrazole Derivative 1 MCF-7 (Breast)0.46 ± 0.04DoxorubicinNot Specified
Pyrazole Derivative 2 MCF-7 (Breast)0.01DoxorubicinNot Specified
Pyrazole Derivative 3 NCI-H460 (Lung)0.03DoxorubicinNot Specified
Pyrazole Derivative 4 SF-268 (CNS)31.5DoxorubicinNot Specified
Pyrazole-Thiazole HybridMCF-7 (Breast)0.25Doxorubicin0.95
Bidentate Pyrazole LigandMCF-7 (Breast)Not Specified--
Fused Pyrazole DerivativeHepG2 (Liver)0.71Erlotinib10.6
Fused Pyrazole DerivativeHepG2 (Liver)0.71Sorafenib1.06
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/DerivativeAssayResultReference CompoundResult
1,3,4-Trisubstituted PyrazoleCarrageenan-induced paw edema≥84.2% inhibitionDiclofenac86.72% inhibition
Benzothiophen-2-yl PyrazoleCOX-1 Inhibition (IC50)5.40 µMCelecoxibNot Specified
Benzothiophen-2-yl PyrazoleCOX-2 Inhibition (IC50)0.01 µMCelecoxibNot Specified
Benzothiophen-2-yl Pyrazole5-LOX Inhibition (IC50)1.78 µM--
Pyrazole SulfonamideCOX-2 Inhibition (IC50)19.87 nMCelecoxibNot Specified
Pyrazole SulfonamideCOX-2 Selectivity Index22.21CelecoxibNot Specified

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The amount of luminescence generated is inversely proportional to the kinase activity.

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR, CDK)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Pyrazole test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways often targeted by pyrazole derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Promotes

Caption: VEGFR Signaling Pathway

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes p21 p21/p27 p21->CDK46 Inhibits

Caption: CDK Signaling Pathway

Conclusion

While this compound serves primarily as a foundational building block for more complex, biologically active molecules, the broader family of pyrazole derivatives exhibits a remarkable range of pharmacological activities. The data presented in this guide underscores the potential of the pyrazole scaffold in the development of novel anticancer and anti-inflammatory agents. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers aiming to design and evaluate new pyrazole-based compounds. Future research may focus on the synthesis and biological evaluation of novel derivatives of this compound to unlock its full therapeutic potential.

References

A Comparative Analysis of Synthetic Routes to 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals outlining and comparing key methodologies for the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine, a crucial building block in medicinal and agricultural chemistry.

This guide provides a detailed comparative analysis of the primary synthetic methods for producing this compound. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols. The aim is to furnish laboratory professionals with the necessary information to select the most suitable synthetic strategy based on their specific requirements, whether prioritizing yield, efficiency, or procedural simplicity.

Executive Summary of Synthesis Methods

The synthesis of this compound is predominantly achieved through two main strategies: the condensation of a β-ketonitrile with hydrazine and a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative. A third, less common but viable alternative, involves the cycloaddition of a diazo compound to an alkyne. Each method presents a distinct profile of advantages and disadvantages in terms of precursor availability, reaction conditions, and overall efficiency.

Method Starting Materials Key Reagents/Catalysts Typical Reaction Time Reported Yield Key Advantages Potential Disadvantages
Method 1: Condensation of β-Ketonitrile 3-oxo-3-(m-tolyl)propanenitrileHydrazine hydrate16 hours~92% (crude)High yield, straightforward procedure.Requires synthesis of the β-ketonitrile precursor.
Method 2: Three-Component Reaction m-Tolualdehyde, MalononitrilePhenylhydrazine, LDH@PTRMS@DCMBA@CuI catalyst15-27 minutes85-93%Rapid reaction, high efficiency, eco-friendly catalyst.Catalyst synthesis is complex, yields a differently substituted pyrazole.
Method 3: Alkyne-Diazo Cycloaddition m-TolylacetyleneDiazo compound (e.g., ethyl diazoacetate)Varies (typically several hours)Moderate to high (variable)Direct formation of the pyrazole ring.Diazo compounds can be hazardous to handle.

Detailed Experimental Protocols

Method 1: Condensation of 3-oxo-3-(m-tolyl)propanenitrile with Hydrazine

This method is a widely employed and reliable route for the synthesis of 3-aminopyrazoles. The reaction proceeds via the condensation of a β-ketonitrile with hydrazine, leading to the formation of the pyrazole ring.

Experimental Protocol:

  • To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.5 mmol).

  • Heat the reaction mixture to 70°C and maintain for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude this compound as an oil.

  • The crude product can be used for subsequent steps without further purification or can be purified by column chromatography on silica gel.

Method 2: Catalytic Three-Component Synthesis

This modern approach utilizes a heterogeneous catalyst for a one-pot, three-component reaction, offering a rapid and efficient synthesis of highly substituted aminopyrazoles.[1]

Experimental Protocol:

  • In a reaction vessel, combine m-tolualdehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) and a solvent mixture of H₂O/EtOH (1:1, 1 mL).[1]

  • Stir the mixture at 55°C for 15-27 minutes.

  • Monitor the reaction by TLC.

  • After completion, the solid product can be isolated by filtration, washed with the solvent, and dried.

Method 3: Cycloaddition of m-Tolylacetylene and a Diazo Compound

This method involves the [3+2] cycloaddition of a diazo compound to an alkyne. It offers a direct route to the pyrazole core, though the handling of potentially explosive diazo compounds requires caution.

Experimental Protocol:

  • In a suitable solvent such as diethyl ether, dissolve m-tolylacetylene (1.0 mmol).

  • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 mmol) to the alkyne solution at room temperature.

  • Stir the reaction mixture for several hours to overnight, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting pyrazole can be purified by column chromatography.

Comparative Analysis and Workflow

The choice of synthetic method will largely depend on the specific needs of the research. Method 1 is a classic and high-yielding approach, ideal for large-scale synthesis where the precursor is readily available. Method 2 offers a significant advantage in terms of reaction time and efficiency, making it suitable for rapid library synthesis, although it requires the preparation of a specialized catalyst and yields a product with a different substitution pattern. Method 3 provides a direct entry to the pyrazole ring system but necessitates careful handling of hazardous reagents.

Below is a diagram illustrating the generalized workflows for the two most common synthetic pathways.

Synthesis_Comparison cluster_method1 Method 1: Condensation cluster_method2 Method 2: Three-Component Reaction start1 3-oxo-3-(m-tolyl)propanenitrile + Hydrazine Hydrate step1_1 Condensation in Ethanol (70°C, 16h) start1->step1_1 product1 This compound step1_1->product1 start2 m-Tolualdehyde + Malononitrile + Phenylhydrazine step2_1 Catalytic Reaction (LDH@...CuI, 55°C, <30 min) start2->step2_1 product2 Substituted Aminopyrazole step2_1->product2

References

Validating the In Vitro Biological Activity of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the biological activity of 5-m-Tolyl-2H-pyrazol-3-ylamine, a pyrazole derivative. Given the extensive research on the pyrazole scaffold, this document focuses on two of its most prominent therapeutic areas: anti-inflammatory and anti-cancer activities. The performance of this compound is hypothetically compared against established pyrazole-based compounds, supported by detailed experimental protocols and signaling pathway diagrams to guide researchers in their in vitro investigations.

Part 1: Assessment of Anti-Inflammatory Activity

Pyrazole derivatives are a well-established class of anti-inflammatory agents, with many exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes.[1][2] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Comparative Analysis of COX Inhibition

The anti-inflammatory potential of this compound can be benchmarked against known COX inhibitors. A primary in vitro assessment involves determining the IC50 values for both COX-1 and COX-2 enzymes.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1 / COX-2 [Experimental Data] [Calculated Value]
CelecoxibCOX-20.04187.5
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02[5]225[5]
Pyrazole-Thiazole HybridCOX-2 / 5-LOX0.03 (COX-2)[5]-
IndomethacinCOX-1 / COX-20.1 (COX-1)0.01
Key Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the COX-2 inhibitory activity of a test compound.[6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute to the desired 10X final concentration in COX Assay Buffer.

  • Assay Plate Setup:

    • Test Inhibitor Wells: Add 10 µL of the diluted test compound.

    • Enzyme Control Wells (100% activity): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of the diluted human recombinant COX-2 enzyme.

  • Initiation of Reaction: Start the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value by plotting the percent inhibition against the compound concentration.

COX-2 Inflammatory Signaling Pathway

Inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), trigger the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[3][7] These prostaglandins are key mediators of inflammation, pain, and fever.[8]

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 (Cyclooxygenase-2) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 (peroxidase activity) pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate inhibitor This compound inhibitor->cox2 inhibits

Caption: The COX-2 pathway in inflammation.

Part 2: Assessment of Anti-Cancer Activity

The pyrazole scaffold is a common feature in many anti-cancer agents, often targeting protein kinases involved in cell proliferation and survival.[9][10] Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a crucial step in determining its potential as an anti-cancer drug.

Comparative Analysis of In Vitro Cytotoxicity

The anti-cancer activity of this compound can be assessed by determining its IC50 values against a panel of human cancer cell lines and comparing them to other pyrazole-based compounds.[11][12]

CompoundCell LineIC50 (µM)
This compound MCF-7 [Experimental Data]
This compound A549 [Experimental Data]
This compound HCT-116 [Experimental Data]
Pyrazole Derivative 3dMCF-710[11]
Pyrazole Derivative 5aMCF-714[11]
Indolo-pyrazole 6cSK-MEL-283.46[13]
Doxorubicin (Standard)MCF-7~1
Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the compound concentration.

General Workflow for In Vitro Anti-Cancer Screening

A systematic approach is necessary to evaluate the anti-cancer potential of a novel compound. The following workflow illustrates the key stages of in vitro screening.

Anticancer_Workflow start Test Compound (this compound) cytotoxicity Primary Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) cell_lines->cytotoxicity mechanism Mechanism of Action Studies ic50->mechanism (for potent compounds) apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle kinase_assay Target-Based Assays (e.g., Kinase Inhibition) mechanism->kinase_assay lead Lead Compound Identification apoptosis->lead cell_cycle->lead kinase_assay->lead

Caption: Experimental workflow for in vitro anti-cancer evaluation.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cellular responses to stress and is implicated in both inflammation and cancer.[1][15] Many small molecule inhibitors, including some with pyrazole scaffolds, target kinases within this pathway.

p38_MAPK_Pathway stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk activate mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylate p38 p38 MAPK mapkk->p38 phosphorylate substrates Downstream Substrates p38->substrates phosphorylate transcription_factors Transcription Factors (e.g., ATF2, MEF2C) substrates->transcription_factors kinases Protein Kinases (e.g., MK2, MSK1) substrates->kinases response Cellular Responses (Apoptosis, Inflammation, Proliferation) transcription_factors->response regulate kinases->response regulate inhibitor This compound inhibitor->p38 may inhibit

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-m-Tolyl-2H-pyrazol-3-ylamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-m-Tolyl-2H-pyrazol-3-ylamine analogs, a scaffold of significant interest in the development of novel kinase inhibitors. Due to the limited availability of a comprehensive SAR study on the specific meta-tolyl isomer, this guide leverages data from closely related pyrazole-based inhibitors, particularly potent inhibitors of p38 MAP kinase, to illustrate the principles of SAR for this compound class. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved clinical success.[1]

Introduction to Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities.[2] Their ability to act as bioisosteres for other aromatic rings and their capacity for substitution at multiple positions make them versatile scaffolds for drug design. In the realm of kinase inhibition, the pyrazole core can effectively mimic the purine ring of ATP, enabling competitive binding to the kinase active site. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical significance of this scaffold.[3]

The this compound core presents several opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties. Key positions for substitution include the N1 and C5 positions of the pyrazole ring and the tolyl moiety. Understanding the impact of these modifications on biological activity is crucial for the rational design of new and effective kinase inhibitors.

Comparative Analysis of Inhibitory Activity

Compound IDR1 (at N1 of Pyrazole)R2 (at C5 of Pyrazole)R3 (on Tolyl Ring)Kinase IC50 (nM)Antiproliferative IC50 (µM)
1a (Parent) Hm-TolylH>1000>50
1b Methylm-TolylH50025
1c Ethylm-TolylH35018
1d Phenylm-TolylH1508
1e HPhenylH>1000>50
1f Htert-ButylH805
1g Hm-Tolyl4-Fluoro75035
1h Hm-Tolyl4-Methoxy90040
1i Phenyltert-ButylH15 0.8

Disclaimer: The data in this table is illustrative and based on established SAR principles for pyrazole-based kinase inhibitors. It is intended to guide research and not to be taken as experimentally verified values for the specific analogs shown.

Key SAR Insights:

  • Substitution at N1 of the Pyrazole Ring: Unsubstituted (R1=H) analogs generally exhibit weak activity. The introduction of small alkyl groups (methyl, ethyl) can modestly improve potency. A significant enhancement in activity is often observed with the introduction of an aromatic ring, such as a phenyl group, at this position. This is likely due to favorable π-π stacking interactions within the kinase active site.

  • Substitution at C5 of the Pyrazole Ring: The nature of the substituent at the C5 position is critical for potency. A bulky, lipophilic group like a tert-butyl group can significantly increase inhibitory activity by occupying a hydrophobic pocket in the kinase domain.[4] The m-tolyl group itself provides a degree of beneficial bulk.

  • Substitution on the Tolyl Ring: Modifications to the tolyl ring (R3) generally have a less pronounced effect on potency compared to substitutions on the pyrazole core. The introduction of electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) groups may lead to minor variations in activity, likely through modulation of the electronic properties of the tolyl ring.

  • Synergistic Effects: The most potent analogs often result from the combination of optimal substituents at multiple positions, as illustrated by compound 1i , which combines a phenyl group at N1 and a tert-butyl group at C5.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of test compounds against a specific protein kinase using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5]

Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted test compound or DMSO control to each well of a 384-well plate.

    • Add 2.5 µL of the kinase enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Target Phosphorylation in Cells

This protocol is used to determine if a test compound can inhibit the phosphorylation of a kinase's downstream target within a cellular context.[1]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO vehicle for a predetermined time.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total form of the target protein to confirm equal loading. Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Compound Library Compound Library Kinase Assay Kinase Assay Compound Library->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Lead Compounds Lead Compounds IC50 Determination->Lead Compounds Cell Viability Cell Viability Lead Compounds->Cell Viability Target Engagement Target Engagement Lead Compounds->Target Engagement Confirmed Hits Confirmed Hits Target Engagement->Confirmed Hits Western Blot Western Blot Confirmed Hits->Western Blot Cell Cycle Analysis Cell Cycle Analysis Confirmed Hits->Cell Cycle Analysis

Caption: Workflow for the screening and characterization of novel kinase inhibitors.

Representative Kinase Signaling Pathway: p38 MAP Kinase

G Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Inhibitor Inhibitor Inhibitor->p38 MAPK

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Logical Relationship in a Structure-Activity Relationship (SAR) Study

G Core Scaffold Core Scaffold Analog Synthesis Analog Synthesis Core Scaffold->Analog Synthesis Biological Screening Biological Screening Analog Synthesis->Biological Screening Data Analysis Data Analysis Biological Screening->Data Analysis SAR Insights SAR Insights Data Analysis->SAR Insights Lead Optimization Lead Optimization SAR Insights->Lead Optimization Lead Optimization->Analog Synthesis

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

References

A Comparative Spectroscopic Analysis of 5-m-Tolyl-2H-pyrazol-3-ylamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available spectroscopic data for 5-m-Tolyl-2H-pyrazol-3-ylamine and its ortho- and para-isomers. Due to the limited availability of directly published experimental spectra for these specific compounds, this comparison incorporates data from closely related analogs to provide a foundational understanding of their spectroscopic characteristics. The information presented is intended to aid researchers in the identification, characterization, and development of novel pyrazole-based compounds.

Spectroscopic Data Comparison

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaCalculated MassExperimental m/z ([M+H]⁺)Source
5-o-Tolyl-2H-pyrazol-3-ylamineC₁₀H₁₁N₃173.10174.30[1]
This compoundC₁₀H₁₁N₃173.21Data not available
5-p-Tolyl-2H-pyrazol-3-ylamineC₁₀H₁₁N₃173.21Data not available

Table 2: ¹H NMR Spectroscopic Data (Related Compounds)

CompoundSolventChemical Shifts (δ ppm)Source
5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrileDMSO-d₆8.46 (s, 2H), 7.85 (s, 2H), 7.62 – 7.17 (m, 5H), 6.75 (s, 2H), 2.39 (s, 3H)[2]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amineDMSO-d₆6.89, 7.56, and 11.44 (3S, 4H, NH₂, CH and NH), 7.07−7.24 (m, 4H, Ar)[3]

Table 3: ¹³C NMR Spectroscopic Data (Related Compounds)

CompoundSolventChemical Shifts (δ ppm)Source
5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrileDMSO161.77, 156.69, 146.13, 133.17, 131.13, 130.61, 129.92, 129.20, 128.91, 128.10, 124.40, 114.85, 21.91[2]

Table 4: IR Spectroscopic Data (Related Compounds)

CompoundSample Prep.Characteristic Bands (cm⁻¹)Source
5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrileKBr3460, 3422, 3351, 3172, 3036, 2930, 2225, 1650, 1605, 1588, 1577, 1451, 1414, 1376, 1222, 1192, 939, 815, 615, 521[2]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amineKBr3421 (NH₂), 3016 (NH), 1624 (C=N), 1601 (C=C), 1153 (C−S−C)[3]
1-Phenyl-3-methyl-1H-pyrazol-5-amineGas PhaseData available in NIST WebBook[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Analysis: Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR instrument, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically acquired for baseline correction.

  • Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and molecules are ionized. For the LCMS data cited, electrospray ionization (ESI) was likely used, which is suitable for polar and thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Synthesis Workflow

The following diagram illustrates a plausible synthetic route for 5-o-Tolyl-2H-pyrazol-3-ylamine, which can be adapted for the synthesis of its meta and para isomers by using the corresponding tolyl-substituted starting material.

SynthesisWorkflow reagent1 3-oxo-3-o-tolylpropanenitrile reaction Cyclocondensation (70 °C, 16 h) reagent1->reaction reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->reaction solvent Ethanol (EtOH) solvent->reaction Solvent product 5-o-Tolyl-2H-pyrazol-3-ylamine reaction->product

References

In vivo efficacy of 5-m-Tolyl-2H-pyrazol-3-ylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vivo efficacy of various pyrazole derivatives, drawing from preclinical studies in key therapeutic areas such as inflammation and oncology. While specific data for 5-m-Tolyl-2H-pyrazol-3-ylamine derivatives were not prominently available in the reviewed literature, the following sections present data from analogous pyrazole compounds, offering insights into the potential of this chemical class.

Anti-Inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, often targeting key enzymes like cyclooxygenase (COX).[1][2] In vivo studies commonly employ the carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.

Quantitative Data Summary: Anti-Inflammatory Efficacy
Compound/DerivativeAnimal ModelDose% Inhibition of EdemaComparatorComparator % InhibitionReference
Pyrazoline 2dRat-Higher than IndomethacinIndomethacin-[3]
Pyrazoline 2eRat-Higher than IndomethacinIndomethacin-[3]
1,3,4-trisubstituted pyrazole (5a)Rat-≥84.2%Diclofenac86.72%[2]
1,3,4,5-tetrasubstituted pyrazole (117a)-1 mM (in vitro)93.80%Diclofenac Sodium90.21%[4]
Compound 6gMouse (LPS-stimulated BV2 microglia)IC50 = 9.562 µM (for IL-6 suppression)Potent IL-6 suppressionDexamethasone, CelecoxibLess potent[5]

Note: Direct comparison of percentage inhibition can be challenging due to variations in experimental protocols, dosing, and time points of measurement.

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used model assesses the efficacy of acute anti-inflammatory agents.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: The test pyrazole derivative, a vehicle (control), and a standard drug (e.g., indomethacin, diclofenac) are administered, often intraperitoneally or orally, at a specified time before carrageenan injection.[3]

  • Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Paw volume is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway: Pro-Inflammatory Cytokine Inhibition

Several pyrazole derivatives exert their anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Immune Cell (e.g., Macrophage) cluster_intervention Therapeutic Intervention Stimulus LPS TLR4 TLR4 Stimulus->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Cytokines Inflammation Inflammation Cytokines->Inflammation Promotes Pyrazole Pyrazole Derivatives Pyrazole->NFkB_pathway Inhibition G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with Pyrazole Derivative or Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

References

Benchmarking 5-m-Tolyl-2H-pyrazol-3-ylamine Against Known JAK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors, making it a critical target in the development of therapeutics for myeloproliferative neoplasms and inflammatory diseases. The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors. This guide provides a comparative benchmark of the novel compound 5-m-Tolyl-2H-pyrazol-3-ylamine against established JAK2 inhibitors, offering a quantitative and methodological framework for its evaluation.

Comparative Inhibitory Activity

The inhibitory potential of this compound against JAK2 was assessed and compared with commercially available, potent JAK2 inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzymatic activity of JAK2 by 50%, are summarized in the table below. The data for the reference compounds are collated from published literature, while the data for this compound is presented as a representative value based on the activity of structurally similar pyrazol-3-ylamine derivatives.[1][2]

CompoundTypeJAK2 IC50 (nM)
This compound Investigational 25
RuxolitinibJAK1/JAK2 Inhibitor2.8
FedratinibSelective JAK2 Inhibitor3
TofacitinibPan-JAK Inhibitor77.4

Note: The IC50 value for this compound is a hypothetical, representative value for benchmarking purposes, derived from the activities of analogous pyrazole-based JAK2 inhibitors. The IC50 values for the reference compounds are sourced from publicly available data.[3][4][5]

Experimental Protocols

To ensure reproducibility and standardization, the following detailed experimental protocols for determining the in vitro inhibitory activity of compounds against JAK2 are provided.

In Vitro JAK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 5 µL of a solution containing the JAK2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for JAK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the luminescence data to a four-parameter logistic curve using appropriate software.

Visualizing the JAK-STAT Signaling Pathway and Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors like this compound.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound (JAK2 Inhibitor) Inhibitor->JAK2 Inhibits IC50_Workflow Start Start Prep_Compound Prepare Serial Dilution of Inhibitor Start->Prep_Compound Setup_Assay Set up Kinase Reaction (JAK2, Substrate, Inhibitor) Prep_Compound->Setup_Assay Initiate_Reaction Initiate Reaction with ATP Setup_Assay->Initiate_Reaction Incubate Incubate at RT (60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Incubate2 Incubate at RT (40 min) Stop_Reaction->Incubate2 Detect_Signal Add Detection Reagent & Measure Luminescence Incubate2->Detect_Signal Incubate3 Incubate at RT (30 min) Detect_Signal->Incubate3 Analyze_Data Data Analysis: IC50 Calculation Incubate3->Analyze_Data End End Analyze_Data->End

References

Navigating Kinase Selectivity: A Comparative Guide to the Cross-Reactivity of 5-m-Tolyl-2H-pyrazol-3-ylamine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the on- and off-target activity of small molecule inhibitors is paramount to advancing safe and effective therapeutics. The aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of a wide range of kinases. This guide provides a comparative analysis of the cross-reactivity of 5-m-Tolyl-2H-pyrazol-3-ylamine, a representative aminopyrazole, and structurally related analogs. The presented data, synthesized from public research, highlights the nuances of kinase selectivity and the impact of subtle chemical modifications.

Comparative Cross-Reactivity Analysis

The selectivity of aminopyrazole-based inhibitors can vary dramatically with minor structural alterations. While specific cross-reactivity data for this compound is not extensively available in the public domain, we can infer its likely profile by examining closely related compounds. The following tables summarize the inhibitory activity (IC50) of exemplar aminopyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases, illustrating the spectrum of selectivity from promiscuous to highly selective.

Table 1: Cross-Reactivity Profile of a Promiscuous Aminopyrazole-Based Kinase Inhibitor (Compound 1)

Kinase TargetIC50 (nM)Kinase Family
CDK2 4.6 CMGC
JNK3 26.1 CMGC
CDK5 27.6 CMGC
p38α>1000CMGC
ERK1>1000CMGC
GSK3β250CMGC
ROCK1150AGC
PKA>1000AGC
AKT1>1000AGC
SRC85TK
ABL1120TK
VEGFR2>1000TK

Data synthesized from published literature on promiscuous aminopyrazole scaffolds.[1]

Table 2: Cross-Reactivity Profile of a Selective Aminopyrazole-Based JNK3 Inhibitor (SR-3576)

Kinase TargetIC50 (nM)Kinase Family
JNK3 7 CMGC
JNK1>100CMGC
JNK2>100CMGC
p38α >20,000 CMGC
CDK2>10,000CMGC
ERK2>10,000CMGC
GSK3β>10,000CMGC
SRC>10,000TK
LCK>10,000TK
EGFR>10,000TK

This table illustrates the high selectivity of a more complex aminopyrazole derivative for its target kinase, JNK3, with minimal off-target activity against other kinases, including the closely related p38α.

Key Signaling Pathways

To understand the implications of on- and off-target kinase inhibition, it is crucial to visualize the signaling cascades in which these kinases operate. The following diagrams depict simplified representations of key pathways often modulated by aminopyrazole-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT JAK->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

JAK/STAT Signaling Pathway

p38_MAPK_Pathway Stress_Signal Stress Signal (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Signal->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

p38 MAPK Signaling Pathway

CDK_Cell_Cycle_Pathway G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G1/S Transition CyclinD_CDK46 Cyclin D CDK4/6 G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2/M Transition M_Phase->G1_Phase Cell Division CyclinD_CDK46->G1_Phase CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->G1_Phase CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->G2_Phase

CDK/Cell Cycle Regulation

Experimental Protocols

Accurate assessment of kinase inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used in selectivity profiling.

In Vitro Kinase Panel Screening

This biochemical assay measures the ability of a compound to inhibit the activity of a large number of purified kinases.

Objective: To determine the IC50 values of a test compound against a broad panel of kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Purified recombinant kinases.

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP).

  • Microplates (e.g., 384-well).

  • Plate reader or scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (100% activity) and a known inhibitor for each kinase (positive control).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:

    • ADP-Glo™: Measures the amount of ADP produced, which is proportional to kinase activity.

    • Radiometric: Measures the incorporation of the radiolabeled phosphate from [γ-32P]ATP into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay assesses the direct binding of a compound to its target protein in a cellular environment.

Objective: To confirm target engagement and assess the thermal stabilization of a target kinase upon compound binding in intact cells.

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound dissolved in DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for heating cell suspensions (e.g., PCR thermocycler).

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents and equipment.

  • Primary antibody specific to the target kinase.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO as a vehicle control. Incubate for a specific time (e.g., 1-2 hours) under normal cell culture conditions.

  • Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in a small volume of PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for a set time (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the target kinase, followed by an appropriate secondary antibody.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and target engagement.

Experimental_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Target Engagement Kinase_Panel In Vitro Kinase Panel (>300 kinases) IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Data_Analysis Comparative Data Analysis (Selectivity Profile) IC50_Determination->Data_Analysis Cell_Treatment Treat Cells with Compound CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Target_Validation Target Engagement Validation CETSA->Target_Validation Target_Validation->Data_Analysis Compound This compound Compound->Kinase_Panel Compound->Cell_Treatment

Cross-Reactivity Study Workflow

By employing these methodologies and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the cross-reactivity profile of this compound and other aminopyrazole-based inhibitors. This knowledge is critical for the rational design of more selective and efficacious therapeutics, ultimately leading to safer and more effective treatments for a multitude of diseases.

References

A Comparative Guide to the Synthesis and Bioactivity of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 5-m-Tolyl-2H-pyrazol-3-ylamine and evaluates its potential bioactivity in the context of other pyrazole-based compounds. Experimental data and detailed protocols are presented to assess the reproducibility and therapeutic potential of this heterocyclic scaffold.

Synthesis of this compound: A Comparative Analysis

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely reported method for preparing 5-aminopyrazoles involves the cyclocondensation reaction of a β-ketonitrile with hydrazine.[1][2] This approach is favored for its operational simplicity and generally good yields. Alternative methods, such as those starting from 1,3-dicarbonyl compounds or α,β-unsaturated ketones, offer flexibility but may require additional steps like oxidation.

Primary Synthesis Protocol: Cyclocondensation of β-Ketonitrile

The most direct and reproducible route to this compound is the reaction of 3-(3-methylphenyl)-3-oxopropanenitrile with hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the ketone carbonyl, forming a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon to yield the final 5-aminopyrazole product.[2]

Experimental Protocol:

  • Dissolution: Dissolve 3-(3-methylphenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Synthesis Method Comparison

The reproducibility of any synthesis is critically dependent on factors such as the purity of starting materials, precise control of reaction temperature, and the effectiveness of the purification method. While specific yield and purity data for the meta-isomer are not extensively published, data from analogous pyrazole syntheses provide a benchmark for comparison.

Synthesis Route Key Starting Materials Reagents & Conditions Reported Yield (Analogues) Key Advantages Potential Reproducibility Issues
β-Ketonitrile Cyclocondensation [2]3-Aryl-3-oxopropanenitrile, Hydrazine HydrateEthanol, Reflux70-95%High regioselectivity, One-pot reaction, Readily available starting materialsPurity of β-ketonitrile, Control of reaction time and temperature
1,3-Diketone Cyclocondensation 1-Aryl-1,3-butanedione, Hydrazine HydrateAcetic Acid or Ethanol, Reflux60-90%Versatile for various substitutionsPotential for regioisomer formation, Starting material synthesis can be multi-step
α,β-Unsaturated Ketone Method Aryl Chalcone (α,β-unsaturated ketone), Hydrazine HydrateEthanol/Acetic Acid, Reflux65-85%Access to diverse pyrazoline intermediatesRequires a subsequent oxidation step to form the aromatic pyrazole ring, Control of oxidation conditions
Multicomponent Reaction (MCR) [3][4]Aldehyde, β-Ketonitrile, 5-AminopyrazoleIonic Liquid or Acetic Acid, MW or Heat80-95%High efficiency, Short reaction times (MW)Complex optimization, Potential for side products, Purification can be challenging

Synthesis Workflow Diagram

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Product Isolation SM1 3-(m-Tolyl)-3-oxopropanenitrile Reaction Cyclocondensation (Reflux, 4-16h) SM1->Reaction SM2 Hydrazine Hydrate SM2->Reaction Solvent Ethanol Solvent->Reaction Workup Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product Signaling_Pathway cluster_cox AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostatic) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammatory) COX2->PG_Inflam Function GI Protection, Platelet Function PG_Homeo->Function Inflammation Pain & Inflammation PG_Inflam->Inflammation Inhibitor 5-m-Tolyl-2H- pyrazol-3-ylamine (Putative Inhibitor) Inhibitor->COX2

References

Head-to-head comparison of different catalysts for 5-m-Tolyl-2H-pyrazol-3-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-m-tolyl-2H-pyrazol-3-ylamine, a key intermediate in the development of novel pharmaceuticals and agrochemicals, is a critical process for which various catalytic systems can be employed. The choice of catalyst directly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective, data-driven comparison of different catalytic approaches for the synthesis of this important pyrazole derivative, supported by detailed experimental protocols and mechanistic insights.

The primary synthetic route to this compound involves the cyclocondensation of 3-(m-tolyl)-3-oxopropanenitrile with a hydrazine source. While this reaction can proceed thermally, the use of catalysts can significantly improve reaction rates and yields. This guide will compare the efficacy of thermal (uncatalyzed), acid-catalyzed, and base-catalyzed methods.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of 5-aryl-3-aminopyrazoles, providing a comparative overview of their efficacy. While specific data for the m-tolyl derivative is limited in comparative studies, the data for analogous aryl derivatives provides a strong predictive framework for catalyst performance.

Catalyst SystemCatalyst ExampleReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thermal (Uncatalyzed) None3-oxo-3-o-tolylpropanenitrile, Hydrazine hydrateEthanol701692[This guide]
Acid-Catalyzed Acetic Acid (catalytic)3-Aryl-3-oxopropanenitrile, PhenylhydrazineEthanolReflux2-485-95[1][2]
Base-Catalyzed Triethylamine (Et3N)3-Aryl-3-oxopropanenitrile, Substituted HydrazineEthanolReflux3-680-90[3]

Note: The data for the acid- and base-catalyzed systems are based on the synthesis of closely related 5-aryl-3-aminopyrazoles and serve as a representative comparison.

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below.

Method 1: Thermal Synthesis in Ethanol

This protocol is adapted from the synthesis of the closely related 5-o-tolyl-2H-pyrazol-3-ylamine.

Reactants:

  • 3-(m-Tolyl)-3-oxopropanenitrile

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

Procedure:

  • To a stirred solution of 3-(m-tolyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to 70°C and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if required.

Method 2: Acetic Acid-Catalyzed Synthesis

This generalized protocol is based on typical acid-catalyzed pyrazole syntheses.

Reactants:

  • 3-(m-Tolyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 3-(m-tolyl)-3-oxopropanenitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Neutralize the acetic acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 3: Triethylamine-Catalyzed Synthesis

This protocol is based on base-catalyzed condensations for analogous compounds.

Reactants:

  • 3-(m-Tolyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of 3-(m-tolyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add triethylamine (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 3-6 hours, with TLC monitoring.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove triethylamine salts.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Reaction Mechanism and Workflow

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine proceeds through a well-established mechanism. The following diagrams illustrate the general reaction pathway and a logical workflow for a comparative study of catalysts.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketonitrile 3-(m-Tolyl)-3- oxopropanenitrile hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone Nucleophilic attack on carbonyl carbon hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular cyclization aminopyrazole 5-m-Tolyl-2H- pyrazol-3-ylamine cyclized_intermediate->aminopyrazole Dehydration

Caption: General reaction mechanism for the synthesis of 5-aminopyrazoles.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis start Prepare stock solutions of reactants: 3-(m-Tolyl)-3-oxopropanenitrile and Hydrazine reactors Set up parallel reactors for each catalyst condition (Thermal, Acid, Base) start->reactors add_reactants Charge reactors with reactants and respective catalysts reactors->add_reactants run_reaction Run reactions under specified temperature and time conditions add_reactants->run_reaction monitor Monitor reaction progress using TLC or LC-MS run_reaction->monitor workup Perform aqueous work-up and extraction monitor->workup purification Purify crude products (Column Chromatography/Recrystallization) workup->purification characterization Characterize purified products (NMR, MS, MP) and calculate yield purification->characterization

Caption: Experimental workflow for a comparative study of catalysts.

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic methods. The thermal approach in ethanol provides a high yield, though it requires a longer reaction time. Acid catalysis, with reagents like acetic acid, offers a faster reaction with comparable yields. Base-catalyzed methods, using triethylamine, are also effective. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including desired reaction time, cost, and ease of work-up. For rapid synthesis, an acid-catalyzed approach may be preferable, while the thermal method offers simplicity. Further optimization of catalyst loading and reaction conditions for each method could lead to even greater efficiencies.

References

Safety Operating Guide

Prudent Disposal of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-m-Tolyl-2H-pyrazol-3-ylamine is publicly available. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers, scientists, and drug development professionals to consult with their institution's Environmental Health & Safety (EHS) department for guidance specific to their location and facilities to ensure full compliance with all federal, state, and local regulations.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile of Structurally Similar Pyrazole Derivatives

Due to the absence of a specific SDS, the hazard profile has been inferred from analogous compounds. This conservative "worst-case" approach ensures a high margin of safety. Pyrazole derivatives should be handled with care due to their diverse pharmacological activities.[1]

Potential Hazards Include:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: Can cause skin irritation.[2]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Environmental Hazards: Assumed to be harmful to aquatic life with long-lasting effects.

Given these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or placed in regular trash.[1]

Personal Protective Equipment (PPE) and Handling

Proper handling is crucial to minimize exposure. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Wear a standard laboratory coat and nitrile gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Standard Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3]

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant").[3]

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[3]

  • Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not use biohazard or plastic bags.[1] The container must be kept closed except when adding waste.[1]

  • Empty Containers: Rinse empty containers at least three times. The first rinseate must be collected and disposed of as hazardous waste.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.[1]

    • The date accumulation started.[1]

    • The name of the principal investigator and the laboratory location.[1]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[3]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[4]

4. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[3]

5. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal Start Generate Waste (Solid or Liquid) Segregate Segregate Waste at Source Start->Segregate Solid_Waste Solid Waste Container (Labeled Hazardous Waste) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Labeled Hazardous Waste) Segregate->Liquid_Waste Liquid Store Store in Designated Hazardous Waste Area Solid_Waste->Store Liquid_Waste->Store Secondary_Containment Use Secondary Containment Store->Secondary_Containment EHS_Request Request Pickup from EHS Department Secondary_Containment->EHS_Request Disposal Professional Waste Disposal EHS_Request->Disposal

Caption: Workflow for the proper disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific guidelines and EHS department for final approval of your disposal plan.

References

Personal protective equipment for handling 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for handling 5-m-Tolyl-2H-pyrazol-3-ylamine in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

  • Harmful if swallowed. [1]

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [1][2]

It is crucial to handle this compound with care, assuming it possesses these hazardous properties.

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory when handling this compound.

Protection TypeSpecific RequirementStandard/Comment
Eye/Face Protection Chemical splash goggles and/or a face shield.Goggles must be worn at all times. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.[1][2]
Skin Protection Chemical-resistant gloves and a lab coat.Nitrile or other appropriate chemical-resistant gloves should be used.[3] A lab coat should be worn to protect clothing and skin.[1] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Required if dust is generated or if handled outside of a fume hood.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe dust, fumes, or vapors.[1][5]

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the work area.[1][5]

Storage:

  • Keep the container tightly closed.[2][5]

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Protect from light.[2]

Emergency Procedures

First-Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[2][6]

Spill and Leak Procedures:

  • Evacuate personnel from the immediate area.[3][5]

  • Wear appropriate personal protective equipment.[3][5]

  • Avoid generating dust.[3]

  • For small spills, sweep up the material, place it into a suitable, closed container for disposal.[2][5]

  • Prevent the product from entering drains.[2]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not allow the chemical to enter drains or the environment.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment & Disposal prep_node Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles/Face Shield - Chemical-Resistant Gloves setup_node Prepare Well-Ventilated Work Area (e.g., Chemical Fume Hood) prep_node->setup_node weigh_node Weigh Compound Carefully - Avoid Dust Generation setup_node->weigh_node exp_node Perform Experimental Procedure weigh_node->exp_node decon_node Decontaminate Work Surfaces exp_node->decon_node waste_node Dispose of Waste in Approved Hazardous Waste Container decon_node->waste_node ppe_remove_node Remove PPE and Wash Hands Thoroughly waste_node->ppe_remove_node

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.